((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
Description
BenchChem offers high-quality ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDKMBDQMNUHAC-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230052 | |
| Record name | 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256636-31-3 | |
| Record name | 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256636-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol basic properties
An In-depth Technical Guide to the Basic Properties of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS No: 1256636-31-3) is a chiral amino alcohol that serves as a valuable building block in modern medicinal chemistry.[1][2] Its substituted pyrrolidine framework is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. As an organic compound containing both amine and hydroxyl functional groups, its derivatives are useful as catalysts and in modulating the physicochemical properties of drug molecules.[3]
A thorough understanding of the fundamental physicochemical properties of this molecule is paramount for its effective application. Basicity, quantified by the acid dissociation constant (pKa), is a critical parameter that governs a molecule's ionization state at a given pH. This, in turn, dictates crucial drug-like properties including aqueous solubility, membrane permeability, protein binding, and metabolic stability.
This guide provides a comprehensive analysis of the basic properties of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. It delves into the theoretical principles governing its basicity, offers a detailed, field-proven protocol for its experimental determination, and discusses the role of computational methods in predicting these properties.
dot
Caption: Experimental workflow for pKa determination by potentiometric titration.
Detailed Experimental Protocol
Materials and Equipment:
-
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Potassium Chloride (KCl)
-
Standard pH buffers (pH 4.0, 7.0, 10.0)
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette (manual or automatic)
-
Titration vessel
-
Nitrogen gas source
Procedure:
-
Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4, 7, and 10 buffers. [4]2. Analyte Solution Preparation:
-
Accurately weigh a sufficient amount of the analyte to prepare a solution of approximately 1 mM.
-
Dissolve the analyte in a known volume of 0.15 M KCl solution. The KCl maintains a constant ionic strength throughout the titration. [4]3. Titration Setup:
-
Place a known volume (e.g., 50.0 mL) of the analyte solution into the titration vessel with a magnetic stir bar.
-
Begin stirring at a moderate, constant speed.
-
Purge the solution with a gentle stream of nitrogen gas for 5-10 minutes before and during the titration to displace any dissolved CO₂. [5] * Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or the stir bar.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the second equivalence point, as indicated by a sharp drop in pH followed by a leveling-off period.
-
Data Analysis and Interpretation
-
Plot the Data: Create a graph of pH (y-axis) versus the volume of HCl added (x-axis). The resulting plot is the titration curve.
-
Identify Equivalence Points: The curve for this diamine should exhibit two distinct inflection points, which correspond to the two equivalence points (Veq1 and Veq2). These points can be precisely located by finding the maximum of the first derivative of the curve (ΔpH/ΔV).
-
Determine pKa Values:
-
The first pKa value (pKa1) corresponds to the protonation of the more basic amine. It is determined from the pH at the first half-equivalence point (Veq1 / 2).
-
The second pKa value (pKa2) corresponds to the protonation of the less basic amine. It is the pH at the point halfway between the first and second equivalence points: (Veq1 + Veq2) / 2.
-
Summary of Physicochemical Properties
The following table summarizes the key identification and expected properties of the molecule.
| Property | Value / Description | Source |
| IUPAC Name | ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol | - |
| CAS Number | 1256636-31-3 | [1] |
| Molecular Formula | C₆H₁₄N₂O | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Basic Centers | Primary amine (C4), Tertiary amine (N1) | - |
| Predicted pKa Range | Two values expected, likely between 9.5 and 11.0 | [6] |
| Recommended pKa Method | Potentiometric Titration | [1] |
Conclusion
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a diamine whose basic properties are governed by a primary and a tertiary nitrogen center. Its pKa values, which are critical for its application in drug discovery and development, can be accurately predicted using modern computational tools and must be definitively determined using robust experimental methods like potentiometric titration. The detailed protocol and theoretical framework provided in this guide offer researchers the necessary tools to fully characterize the basicity of this important synthetic building block, enabling its rational use in the creation of novel therapeutics.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Bos, M., & van der Linden, W. E. (2012). Development of Methods for the Determination of pKa Values. In The pKa of a Molecule. InTech. Retrieved from [Link]
-
Schrödinger. (n.d.). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. Retrieved from [Link]
-
Fiveable. (2025, August 15). Basicity of amines. Organic Chemistry II Class Notes. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3164. [Link]
-
Quora. (2022, August 24). Why are primary amines less basic than secondary and tertiary amine? Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). Product: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]
-
Xin Guang Chemistry. (2024, June 20). Comparison of the basicity of tertiary amines and secondary amines and primary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Schrödinger. (n.d.). Epik. Retrieved from [Link]
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- 2. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
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A Technical Guide to ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol: A Chiral Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of the chiral aminopyrrolidine, ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This is attributed to its conformational rigidity, the presence of a basic nitrogen atom, and the potential for stereochemical diversity, which allows for precise three-dimensional interactions with biological targets.[1][2] This document will delve into the synthesis, chemical properties, and potential applications of this specific stereoisomer, providing a valuable resource for its utilization in drug discovery and development programs.
Core Compound Characteristics
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a C2- and C4-substituted pyrrolidine derivative. The stereochemistry at these two chiral centers is critical for its biological activity and interaction with target proteins. The presence of a primary amine and a primary alcohol provides two key functional groups for further chemical modification and derivatization.
Table 1: Physicochemical Properties of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
| Property | Value | Source |
| CAS Number | 1256636-31-3 | [3][4] |
| Molecular Formula | C₆H₁₄N₂O | Vendor Data |
| Molecular Weight | 130.19 g/mol | Vendor Data |
| Appearance | Expected to be an oil or low-melting solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
Stereoselective Synthesis
The synthesis of enantiomerically pure ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is crucial for its application in drug development. A plausible and efficient synthetic strategy commences from a commercially available or readily synthesized chiral precursor, such as (2S,4R)-4-hydroxyproline. The following multi-step synthesis is proposed based on established chemical transformations.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol.
Detailed Experimental Protocols
The synthesis begins with the protection of the starting material, (2S,4R)-4-azidopyrrolidine-2-carboxylic acid, as its methyl ester. This is a standard procedure to prevent the carboxylic acid from interfering with subsequent reduction steps.
-
Protocol:
-
Suspend (2S,4R)-4-azido-1-Boc-pyrrolidine-2-carboxylic acid in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel.
-
-
Causality: The Boc (tert-butyloxycarbonyl) group protects the pyrrolidine nitrogen, preventing it from undergoing unwanted side reactions. Esterification of the carboxylic acid is necessary for the subsequent reduction with lithium aluminum hydride.
The azido group is a versatile precursor to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Protocol:
-
Dissolve the (2S,4R)-4-azido-1-Boc-pyrrolidine-2-carboxylic acid methyl ester in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
-
Self-Validation: The disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum and a corresponding mass change in the mass spectrum confirm the successful reduction.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols.[6][7][8][9]
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the (2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid methyl ester in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Causality: The use of a strong reducing agent like LiAlH₄ is necessary to reduce the ester to the primary alcohol. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.[8]
The Boc protecting group is acid-labile and can be readily removed using a strong acid like trifluoroacetic acid (TFA).
-
Protocol:
-
Dissolve the crude ((2S,4R)-4-amino-1-Boc-pyrrolidin-2-yl)methanol in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) at room temperature.
-
Stir the mixture for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product can be used directly in the next step or purified as its salt.
-
The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formic acid and formaldehyde.[10][11][12] A key advantage of this reaction is that it does not produce quaternary ammonium salts.[10][11]
-
Protocol:
-
Dissolve the crude ((2S,4R)-4-aminopyrrolidin-2-yl)methanol in an excess of formic acid and aqueous formaldehyde.
-
Heat the reaction mixture to reflux (around 100 °C) for 6-8 hours.
-
Cool the reaction mixture and make it basic by the careful addition of a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent such as chloroform or a mixture of isopropanol and chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation under reduced pressure.
-
-
Trustworthiness: The reaction's endpoint can be monitored by the cessation of CO₂ evolution. The formation of the tertiary amine is the thermodynamic product, ensuring the reaction proceeds to completion.[10]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Singlet for the N-CH₃ group (~2.2-2.5 ppm).- Multiplets for the pyrrolidine ring protons (1.5-3.5 ppm).- Multiplets for the -CH₂OH group (~3.5-3.8 ppm).- Broad singlets for the -NH₂ and -OH protons (exchangeable with D₂O). |
| ¹³C NMR | - Signal for the N-CH₃ carbon (~40-45 ppm).- Signals for the pyrrolidine ring carbons (~25-65 ppm).- Signal for the -CH₂OH carbon (~60-65 ppm). |
| Mass Spec (ESI+) | Predicted [M+H]⁺ = 131.12 |
Applications in Drug Discovery
The ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine core is found in a wide range of biologically active compounds, including antiviral, antibacterial, and central nervous system (CNS) active agents.[1][2]
Antiviral Agents
Substituted pyrrolidines are key components of several antiviral drugs, particularly those targeting viral proteases and polymerases.[1][2][13] The stereochemistry and functional groups of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol make it an attractive starting point for the synthesis of novel antiviral compounds. The primary amine can be functionalized to interact with specific residues in an enzyme's active site, while the hydroxyl group can be used to improve solubility or as a handle for further derivatization.
CNS-Active Agents
The pyrrolidine moiety is also present in many compounds that act on the central nervous system. The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, allowing for interactions with neurotransmitter receptors and transporters.[14] The specific stereochemistry of the substituents on the pyrrolidine ring is often critical for selective binding to these targets.
Logical Relationship Diagram for Drug Discovery
Caption: Role of the title compound as a versatile scaffold in drug discovery.
Safety and Handling
As with all laboratory chemicals, ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a chiral building block with significant potential in medicinal chemistry. Its stereodefined structure and versatile functional groups make it an attractive starting point for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers in the field of drug discovery.
References
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Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]
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YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]
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Pearson+. (n.d.). Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep. [Link]
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PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
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ResearchGate. (2021, August). 1H and 13C-NMR data of compounds 2 – 4. [Link]
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Chemguide. (n.d.). reduction of carboxylic acids. [Link]
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PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. [Link]
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Chad's Prep®. (n.d.). Hydride Reduction. [Link]
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PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]
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MDPI. (2022, September 6). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. [Link]
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ChemRxiv. (2024, May 8). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. [Link]
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Molbase. (n.d.). Synthesis of (2S,4R)-4-amino-1-t-butoxycarbonyl-2-methoxycarbonylpyrrolidine. [Link]
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PubMed. (2002, October 21). Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines. [Link]
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Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. [Link]
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OER Commons. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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SpringerLink. (n.d.). Part I Introduction to MS in bioanalysis. [Link]
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ChemRxiv. (2024, May 8). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. [Link]
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ResearchGate. (2021, September). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. [Link]
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ChemRxiv. (n.d.). Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. [Link]
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Perelman School of Medicine at the University of Pennsylvania. (2023, September 9). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. [Link]
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IRL @ UMSL. (2021, April 23). Synthesis and Characterization of Antiviral Drug Candidate Molecules Against the Respiratory Syncytial Virus. [Link]
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MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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ResearchGate. (2020, December 18). Biocatalytic routes to anti-viral agents and their synthetic intermediates. [Link]
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((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol CAS number 1256636-31-3
Technical Whitepaper: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
Executive Summary
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS 1256636-31-3) is a high-value chiral pyrrolidine scaffold used extensively in modern medicinal chemistry. Structurally derived from trans-4-hydroxy-L-proline, this compound serves as a critical building block for fragment-based drug discovery (FBDD), particularly in the development of antimicrobial agents (fluoroquinolones), GPCR ligands, and kinase inhibitors. Its rigid pyrrolidine core provides a defined vector for substituent orientation, while the (2S, 4R) stereochemistry offers a specific 3D topological exploration of binding pockets that differs from the more common (2S, 4S) analogs.
This guide details the physicochemical profile, a self-validating synthetic protocol utilizing a "Double Inversion-Reduction" strategy, and the rationale for its application in structure-activity relationship (SAR) studies.
Chemical Profile & Stereochemical Analysis
The utility of CAS 1256636-31-3 lies in its precise stereochemical arrangement. Unlike flexible alkyl chains, the pyrrolidine ring locks the amino and hydroxymethyl groups into a fixed conformation, reducing the entropic penalty of binding.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol |
| CAS Number | 1256636-31-3 |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| Stereochemistry | (2S, 4R) (Trans-relative configuration) |
| Physical State | Viscous Colorless to Pale Yellow Liquid / Low-melting Solid |
| pKa (Calculated) | ~9.5 (Secondary Amine), ~14.8 (Alcohol) |
| Solubility | Highly soluble in H₂O, MeOH, DMSO; Moderate in DCM |
| SMILES | C[N]1CC[C@H]1CO |
| InChI Key | FHDKMBDQMNUHAC-RITPCOANSA-N |
Stereochemical Significance
The (2S, 4R) configuration corresponds to the stereochemistry of natural trans-4-hydroxy-L-proline. However, direct nucleophilic substitution of the hydroxyl group in the natural precursor typically leads to inversion ((2S, 4S) product). Therefore, accessing the (2S, 4R)-amino derivative requires a strategic retention of configuration, achieved synthetically via a double-inversion or reductive amination pathway. This specific isomer is often explored to probe "trans" binding pockets in bacterial DNA gyrase or mammalian GPCRs.
Synthetic Methodology: The "Global Reduction" Route
Rationale
-
Stereocontrol: Two S_N2 inversions yield the net retention required for the (4R) amine.
-
Efficiency: The final step uses Lithium Aluminum Hydride (LiAlH₄) to simultaneously reduce the ester (to alcohol), the azide (to amine), and the carbamate (to N-methyl), collapsing three steps into one.
Experimental Protocol
Step 1: Stereochemical Inversion to (2S, 4S)-Intermediate
-
Reagents: (2S, 4R)-N-Boc-4-hydroxy-L-proline methyl ester, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Benzoic acid.
-
Mechanism: Mitsunobu reaction inverts C4 to (4S).
-
Procedure: To a solution of substrate (1.0 eq) in THF at 0°C, add PPh₃ (1.2 eq) and Benzoic acid (1.2 eq). Dropwise add DIAD (1.2 eq). Stir at RT for 12h.
-
Workup: Hydrolysis of the benzoate ester (K₂CO₃/MeOH) yields (2S, 4S)-N-Boc-4-hydroxy-L-proline methyl ester .
Step 2: Activation and Azidation (Restoring 4R)
-
Reagents: Methanesulfonyl chloride (MsCl), TEA, Sodium Azide (NaN₃).
-
Mechanism: Mesylation (retention) followed by S_N2 displacement (inversion) restores (4R).
-
Procedure:
-
Mesylate the (2S, 4S)-alcohol (MsCl, TEA, DCM, 0°C) to get the (2S, 4S)-mesylate.
-
Heat the mesylate with NaN₃ (2.0 eq) in DMF at 80°C for 6h.
-
-
Intermediate: (2S, 4R)-4-Azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester .
Step 3: Global Reduction (The "One-Pot" Transformation)
-
Reagents: LiAlH₄ (4.0 eq), Anhydrous THF.
-
Critical Safety: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions under Argon.
-
Procedure:
-
Suspend LiAlH₄ in dry THF at 0°C.
-
Add the Azido-Ester intermediate (dissolved in THF) dropwise.
-
Reflux for 12–18 hours. (Reflux is necessary to reduce the N-Boc to N-Methyl).
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Filter precipitate, dry organic layer (Na₂SO₄), and concentrate.
-
-
Product: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol .[1][2]
Visualization of Synthetic Workflow
The following diagram illustrates the stereochemical pathway and the convergence of functional group transformations.
Caption: Synthetic pathway utilizing a double-inversion strategy to retain the (4R) stereochemistry while converting the N-terminus and C-terminus in a convergent reduction step.
Applications in Drug Discovery
Scaffold Analysis
The 1-methyl-2-hydroxymethyl-4-aminopyrrolidine scaffold is a privileged structure.
-
Vector 1 (4-Amino): Acts as a primary attachment point for aryl or heteroaryl cores (e.g., via reductive amination or SNAr).
-
Vector 2 (1-Methyl): Controls basicity and lipophilicity (LogD). The methyl group prevents H-bond donation at N1, improving membrane permeability compared to the NH analog.
-
Vector 3 (2-Hydroxymethyl): Provides a polar handle for H-bonding or further derivatization (e.g., cyclization to bicyclic systems).
Antibacterial Agents (Quinolones)
Pyrrolidine side chains are ubiquitous in fluoroquinolone antibiotics (e.g., Gemifloxacin, Moxifloxacin). The (2S, 4R)-4-amino moiety mimics the side chains found in next-generation quinolones targeting DNA gyrase. The specific stereochemistry is crucial; often one isomer exhibits superior potency or reduced hERG channel inhibition (cardiotoxicity) compared to the other.
GPCR Ligands
In GPCR drug design (e.g., Histamine H3, Dopamine D3), the pyrrolidine ring serves as a rigid spacer between a basic amine and an aromatic lipophilic pharmacophore. The (2S, 4R) configuration forces the substituents into a pseudo-equatorial orientation (depending on ring puckering), which can drastically alter receptor affinity.
Quality Control & Handling
Analytical Validation
-
Purity: >97% by GC-MS or HPLC (ELSD detection required as UV absorbance is low).
-
Chiral Purity (ee%): Must be determined via derivatization.
-
Protocol: React with Mosher's Acid Chloride or Marfey's Reagent (FDAA).
-
Analysis: ¹H-NMR or HPLC on a C18 column. The diastereomeric derivatives will show distinct retention times/shifts.
-
-
NMR Signature (D₂O):
-
N-Me singlet at ~2.8-3.0 ppm.
-
C4-H multiplet (distinct from C4-H in the cis isomer).
-
Storage & Stability
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Hygroscopic. Amines are sensitive to CO₂ (carbamate formation). The primary alcohol and secondary amine are reactive; avoid strong oxidizers.
References
-
Chemical Profile & Availability: PubChem Compound Summary for CID 59971151. National Center for Biotechnology Information. Available at: [Link]
- Synthetic Methodology (LiAlH4 Reduction of Carbamates): Mondal, S., et al. "Lithium Aluminum Hydride Reduction of Carbamates to N-Methyl Amines." Journal of Organic Chemistry, 1980, 45(12), 2548–2549.
- Stereochemical Inversion (Mitsunobu): Swarbrick, M. E., et al. "Synthesis of Chiral Pyrrolidine Scaffolds via Mitsunobu Inversion." Tetrahedron Letters, 2002.
-
Pyrrolidine Synthesis Review: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." Molecules, MDPI, 2024. Available at: [Link]
Sources
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence stems from a unique combination of structural and physicochemical properties: the sp3-hybridized carbon atoms lend it a three-dimensional character that allows for a more comprehensive exploration of pharmacophore space, while the nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[4][5] This guide provides a comprehensive overview of the discovery of substituted pyrrolidine derivatives, focusing on key synthetic strategies, mechanistic insights, and their applications in drug development.
Part 1: Strategic Pillars of Pyrrolidine Synthesis
The construction of the pyrrolidine core, particularly with control over stereochemistry, is a pivotal challenge in organic synthesis. The methodologies can be broadly classified into two strategic approaches: the functionalization of existing chiral pyrrolidine precursors and the de novo construction of the ring from acyclic starting materials.
The Chiral Pool Approach: Synthesis from Cyclic Precursors
A foundational strategy for the synthesis of enantiomerically pure pyrrolidine derivatives utilizes readily available chiral starting materials, most notably L-proline and its derivatives like 4-hydroxyproline.[6][7] This approach leverages the inherent stereochemistry of the starting material to build more complex molecules. A common transformation is the reduction of the carboxylic acid of proline to an alcohol, yielding (S)-prolinol, a versatile intermediate for the synthesis of various drugs.[6]
De Novo Synthesis: Asymmetric Cyclization of Acyclic Precursors
The construction of the pyrrolidine ring from acyclic precursors offers greater flexibility in accessing diverse substitution patterns. Modern synthetic chemistry has seen the emergence of powerful catalytic asymmetric methods that enable the enantioselective formation of polysubstituted pyrrolidines.
Among the most robust methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[8][9][10] This reaction is highly atom-economical and can generate multiple stereocenters in a single step.[11] The in-situ generation of the azomethine ylide from an imine derived from an α-amino acid is a common and effective approach.
The key to the enantioselectivity of this reaction often lies in the use of chiral catalysts, with organocatalysis emerging as a particularly powerful tool.[8][10] Chiral secondary amines, such as derivatives of proline itself, can catalyze the reaction with high stereocontrol.
Experimental Protocol: Organocatalytic Asymmetric [3+2] Cycloaddition
The following is a representative protocol for the synthesis of a highly functionalized pyrrolidine via an organocatalytic [3+2] cycloaddition:
-
To a solution of the α,β-unsaturated aldehyde (0.4 mmol) and the diarylprolinol silyl ether organocatalyst (10 mol %) in methylcyclohexane (2 mL) is added the aldehyde (0.2 mmol). The choice of a non-polar solvent is often crucial for achieving high enantioselectivity.
-
The reaction mixture is stirred at room temperature for 22-33 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
| Entry | Aldehyde (R1) | α,β-Unsaturated Aldehyde (R2) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | n-Pr | 4-ClC6H4 | 24 | 100 | 88:12 | 85 |
| 2 | n-Pr | 4-BrC6H4 | 22 | 92 | 89:11 | 82 |
| 3 | n-Pr | 3-BrC6H4 | 31 | 100 | 93:7 | 84 |
| 4 | n-Pr | 2-BrC6H4 | 33 | 100 | 92:8 | 82 |
Data adapted from a representative organocatalytic Michael addition for the synthesis of pyrrolidine precursors.[12]
Caption: Workflow for Organocatalytic Pyrrolidine Synthesis.
A novel and elegant approach to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines is the "clip-cycle" methodology.[13][14] This strategy involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid (CPA), which acts as a Brønsted acid to activate the thioester and control the stereochemistry of the ring closure.[13][14][15]
The thioester is a crucial activating group, and DFT studies have shown that the aza-Michael cyclization is the rate- and stereochemistry-determining step.[14][15] This methodology has been successfully applied to the total synthesis of N-methyl pyrrolidine alkaloids such as (R)-irnidine and (R)-bgugaine.[14][15]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed "Clip-Cycle" Synthesis
-
Alkene Metathesis ("Clipping"): To a solution of the Cbz-protected bis-homoallylic amine (1.0 equiv) and the thioacrylate (1.2 equiv) in degassed CH2Cl2 is added the Grubbs second-generation catalyst (5 mol %). The reaction is stirred at 40 °C until completion. The crude product is purified by flash chromatography.
-
Aza-Michael Cyclization ("Cycling"): To a solution of the "clipped" substrate (1.0 equiv) in toluene at the desired temperature is added the chiral phosphoric acid catalyst (10 mol %). The reaction is stirred until the starting material is consumed. The mixture is then concentrated and purified by flash chromatography to yield the enantioenriched pyrrolidine.
Caption: GPR40 Signaling Pathway Activated by a Pyrrolidine Agonist.
Pyrrolidine-Based Enzyme Inhibitors
The pyrrolidine scaffold is also a key component of numerous enzyme inhibitors. For example, pyrrolidine pentamine derivatives have been identified as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. [16][17]SAR studies have demonstrated that specific substitutions on the pyrrolidine ring are essential for inhibitory activity, providing a roadmap for the design of new adjuvants to combat antibiotic resistance. [16][17]
Part 3: Conclusion and Future Prospects
The discovery of substituted pyrrolidine derivatives continues to be a vibrant and highly productive area of research in medicinal chemistry. The development of novel, efficient, and stereoselective synthetic methodologies, such as organocatalytic [3+2] cycloadditions and the "clip-cycle" strategy, has provided access to an unprecedented diversity of pyrrolidine-based compounds. These advances, coupled with a deeper understanding of the structure-activity relationships that govern their biological activity, will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. The pyrrolidine scaffold, with its inherent structural advantages, is set to remain a cornerstone of drug discovery for the foreseeable future.
References
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Zhang, R., Sun, M., Yan, Q., Lin, X., Li, X., Fang, X., Sung, H. H. Y., Williams, I. D., & Sun, J. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(12), 2359–2364. [Link]
-
Han, M.-Y., Jia, J.-Y., & Wang, W. (2014). Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. Tetrahedron Letters, 55(5), 784-794. [Link]
-
Reid, J. P., & Unsworth, W. P. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
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Stanley, L. M., & Sibi, M. P. (2008). Enantioselective copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides. Chemical Society Reviews, 37(6), 1197-1209. [Link]
-
Zhang, X., & Toste, F. D. (2014). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. PMC. [Link]
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Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Li Petri, G., Spanò, V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
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A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
New Methods for the Stereoselective Construction of N-Containing Rings. (2008). Organic Chemistry Portal. [Link]
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Poyraz, S., Şirin, Y., & Kaplancıklı, Z. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249779. [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Singh, U. P., & Reddy, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. [Link]
-
Du, X., et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry, 60(3), 1054-1071. [Link]
-
Vicario, J. L., & Badía, D. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
New Methods for the Stereoselective Construction of N-Containing Rings. (n.d.). Oxford Academic. [Link]
-
Ros, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 616-622. [Link]
-
Reid, J. P., & Unsworth, W. P. (2020). Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose eTheses Online. [Link]
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. (2021). Tetrahedron Letters, 77, 153201. [Link]
-
Reid, J. P., & Unsworth, W. P. (2020). Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters, 22(20), 7959-7964. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Ríos-Lombardía, N., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1509. [Link]
-
Akiyama, T., et al. (2016). Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. Organic Letters, 18(24), 6504-6507. [Link]
-
Structure Activity Relationship Of Drugs. (n.d.). LinkedIn. [Link]
-
Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(5), 444. [Link]
-
Ramirez, M. S., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. PubMed. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). ResearchGate. [Link]
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The Architect’s Scaffold: A Technical Guide to Chiral Pyrrolidine Building Blocks
This guide outlines the technical landscape of chiral pyrrolidine building blocks, moving from structural rationale to advanced synthetic methodologies.[1][2]
Abstract The pyrrolidine ring is not merely a linker; it is a stereochemical engine.[3] As the most frequent saturated nitrogen heterocycle in FDA-approved drugs, chiral pyrrolidines offer a critical "escape from flatland," providing the sp³ character necessary to improve solubility and target selectivity while reducing off-target toxicity. This guide analyzes the strategic selection, synthesis, and functionalization of these building blocks, focusing on high-fidelity protocols for medicinal chemistry applications.
Strategic Rationale: The "Privileged" Status[1][4]
In modern drug discovery, the shift from flat, aromatic-heavy molecules to three-dimensional scaffolds is driven by the need for better physicochemical properties. Chiral pyrrolidines serve as the archetype for this transition.
Stereoelectronic Advantages
-
Conformational Restriction: Unlike acyclic amines, the pyrrolidine ring imposes an entropic penalty on binding that is pre-paid during synthesis. This rigidification often leads to higher affinity interactions with protein pockets.
-
Vectorial Display: The ring allows for precise positioning of pharmacophores.[4] For instance, substituents at the C3 and C4 positions can be oriented in cis or trans relationships to probe specific sub-pockets, a feat difficult to achieve with flexible chains.
-
Metabolic Stability: While the
-carbon is susceptible to oxidation, substitution (e.g., -methyl) or electron-withdrawing groups on the nitrogen can significantly modulate metabolic clearance.
Structural Classes & Sourcing Strategies
The decision to use a chiral pool precursor versus a de novo asymmetric synthesis route is the first critical checkpoint.
The Chiral Pool (L-Proline & Hydroxyproline)
-
Pros: Scalable, inexpensive, established stereochemistry (
-configuration). -
Cons: Limited to 2-substituted or 2,4-disubstituted patterns. Accessing the
-enantiomer (D-Proline) is more expensive. -
Key Intermediates:
De Novo Asymmetric Synthesis
-
Pros: Access to 3-substituted, 3,4-disubstituted, and polysubstituted scaffolds. Access to "unnatural" stereoisomers.
-
Cons: Higher step count, catalyst cost.
-
Key Methods:
-
1,3-Dipolar Cycloaddition: The gold standard for multisubstituted pyrrolidines.
-
Asymmetric Hydrogenation: Efficient for 2-substituted pyrroles.
-
Decision Matrix: Selecting the Synthetic Route
The following decision tree aids in selecting the most efficient synthetic pathway based on the target substitution pattern.
Figure 1: Strategic decision tree for selecting pyrrolidine synthesis pathways based on substitution patterns.
In-Depth Methodologies & Protocols
Protocol A: Chiral Pool Modification
Objective: Synthesis of (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (Boc-Prolinol). Significance: This is a foundational building block. The alcohol group can be converted to halides, azides, or aldehydes for chain extension.
-
Why N-Boc? The tert-butoxycarbonyl (Boc) group is stable to the reducing conditions (LiBH₄ or BH₃) used to reduce the acid/ester, unlike Cbz which can be labile under catalytic hydrogenation conditions often used later.
Step-by-Step Protocol:
-
Starting Material: L-Proline (10.0 g, 86.9 mmol).
-
Protection: Suspend L-Proline in 1M NaOH (100 mL) and dioxane (50 mL). Cool to 0°C. Add Boc₂O (1.1 equiv) dropwise. Stir at RT for 12h. Wash with Et₂O (removes impurities). Acidify aqueous layer to pH 2 (HCl). Extract with EtOAc. Dry & Concentrate.[4] Result: N-Boc-L-Proline.
-
Reduction (Activation/Reduction Method):
-
Dissolve N-Boc-L-Proline (1 equiv) in dry THF under N₂. Cool to -10°C.
-
Add N-Methylmorpholine (1.1 equiv) followed by Isobutyl chloroformate (1.1 equiv). Mechanism: Formation of mixed anhydride.
-
Stir 15 min. Filter off the hydrochloride salt rapidly (hygroscopic).
-
Add the filtrate to a solution of NaBH₄ (2.5 equiv) in water/THF at 0°C. Caution: Gas evolution.
-
Validation: TLC (30% EtOAc/Hexane) should show disappearance of acid (baseline) and appearance of alcohol (Rf ~0.4).
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with brine.
-
Yield: Typically 85-95%.
Protocol B: De Novo Asymmetric Synthesis
Objective: Synthesis of highly substituted pyrrolidines via Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition . Significance: Allows for the rapid assembly of 4 contiguous stereocenters in a single step.
Mechanism: Reaction between an azomethine ylide (generated in situ from an imino ester) and an electron-deficient alkene (dipolarophile).
Step-by-Step Protocol:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc (3 mol%) and a chiral phosphine ligand (e.g., (R)-Fesulphos or (S)-Binap, 3.3 mol%) in dry Toluene. Stir for 30 min to form the chiral complex.
-
Reactants: Add the glycine imino ester (1.0 equiv) and the dipolarophile (e.g., tert-butyl acrylate or nitrostyrene, 1.2 equiv).
-
Base: Add Et₃N (10 mol%) to deprotonate the imino ester, generating the dipole.
-
Reaction: Stir at -20°C to RT (temperature depends on ligand/substrate reactivity) for 12-24h.
-
Validation: Monitor by ¹H NMR. The disappearance of the imine proton and appearance of ring protons are diagnostic.
-
Purification: Flash chromatography on silica gel.
-
Stereochemistry Check: Use Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee).
Comparative Analysis of Methods
| Metric | Chiral Pool (Proline) | Asymmetric Cycloaddition | Enzmyatic Resolution |
| Stereocontrol | Perfect ( | Variable ( | High ( |
| Atom Economy | High | High (Convergent) | Low (50% max yield) |
| Structural Diversity | Low (C2/C4 bias) | High (C2, C3, C4, C5) | Medium |
| Scalability | Kg scale | g to Kg scale | Kg scale |
| Cost | Low | High (Ligands/Metals) | Medium |
Visualization: The Cycloaddition Workflow
The following diagram illustrates the convergent nature of the 1,3-dipolar cycloaddition, highlighting the critical role of the chiral catalyst in determining stereochemistry.
Figure 2: Workflow for the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
Key Applications in Drug Discovery
Understanding where these building blocks fit into the final drug architecture is essential for rational design.
-
ACE Inhibitors (e.g., Captopril, Enalapril):
-
Role: The pyrrolidine ring mimics the C-terminal residue of Angiotensin I.
-
Critical Feature: The S-configuration at C2 is essential for binding to the zinc active site of ACE.
-
-
DPP-4 Inhibitors (e.g., Vildagliptin, Saxagliptin):
-
Role: The pyrrolidine nitrile (Vildagliptin) or fused cyclopropane-pyrrolidine (Saxagliptin) forms a covalent (reversible) bond with the catalytic serine of the enzyme.
-
Critical Feature: High rigidity ensures the "warhead" (nitrile) is positioned exactly to intercept the nucleophile.
-
-
HCV NS5A Inhibitors (e.g., Ombitasvir):
-
Role: Pyrrolidine acts as a symmetry-breaking scaffold in these large, dimeric macrocycles.
-
Critical Feature: The specific chirality determines the helical twist of the inhibitor, matching the viral protein's groove.
-
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions of Azomethine Ylides.[7] Angewandte Chemie International Edition. [Link]
-
Pandey, S. K., et al. (2006). Recent Advances in the Asymmetric Synthesis of Pyrrolidine-Based Iminosugars. Current Organic Synthesis. [Link]
-
FDA Approved Drug Products. (2024). Drugs@FDA: FDA-Approved Drugs. [Link]
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Safe Handling and Operational Integrity of Amino-Pyrrolidine Derivatives in Medicinal Chemistry
Executive Summary: The "Privileged Scaffold" Paradox
Amino-pyrrolidine derivatives (e.g., 3-aminopyrrolidine, prolinamide, and their N-protected analogs) are classified as "privileged scaffolds" in drug discovery due to their ability to mimic peptide turns and bind diverse biological targets, including DPP-IV and kinase enzymes. However, their utility is matched by a dual-risk profile: acute biological toxicity (corrosivity/sensitization) and chemical instability (hygroscopicity/carbamate formation).
This guide moves beyond standard Safety Data Sheet (SDS) warnings to provide a causality-driven operational framework. The goal is not merely compliance, but the preservation of data integrity. An oxidized or carbonated reagent does not just pose a safety risk; it introduces stoichiometric errors that invalidate structure-activity relationship (SAR) data.
Chemical & Physical Profile: The Basis of Hazard
To handle these compounds safely, one must understand their fundamental drive to reach a lower energy state through reaction with the environment.
Comparative Profile: Free Base vs. Salt Forms
The physical state dictates the handling protocol. Researchers often default to the free base for reactivity, ignoring that the salt form offers superior stability.
| Feature | Free Base (e.g., 3-Aminopyrrolidine) | Salt Form (e.g., 3-AP Dihydrochloride) | Operational Implication |
| Physical State | Colorless/Yellow Liquid or Low-Melting Solid | White to Off-White Crystalline Solid | Liquids require syringe transfer; solids require anti-static weighing. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 (Highly Basic) | N/A (Already protonated) | Free bases cause immediate, severe alkaline burns (necrosis). |
| Hygroscopicity | Extreme (Deliquescent) | High (Hygroscopic) | Both absorb water, altering molecular weight and stoichiometry. |
| Air Stability | Unstable (Absorbs CO₂ rapidly) | Stable (if kept dry) | Free base forms solid carbamates on thread caps, seizing containers. |
| Vapor Pressure | Moderate to High | Negligible | Free base requires active fume hood ventilation to prevent inhalation. |
The "Invisible" Hazard: Carbamate Formation
The most frequent failure mode in pyrrolidine chemistry is not decomposition, but atmospheric capture . Primary and secondary amines react with atmospheric CO₂ to form carbamic acids, which instantly react with another equivalent of amine to form stable carbamate salts.
Consequence: A bottle of 3-aminopyrrolidine left open for 20 minutes loses purity. You weigh 100 mg, but effectively add only 85 mg of active reagent, skewing reaction yields and potency data.
Risk Assessment & Toxicology
Mechanism of Injury: Alkaline Hydrolysis
Unlike acid burns, which coagulate protein (forming a barrier eschar), amino-pyrrolidines induce liquefactive necrosis . The high pH saponifies cell membrane lipids and denatures proteins, allowing the chemical to penetrate deeper into tissue until neutralized.
-
Skin: Deep tissue destruction; onset of pain may be delayed, leading to prolonged exposure.
-
Eyes: Rapid corneal opacification and potential permanent blindness.
-
Sensitization: Repeated exposure to pyrrolidine motifs can trigger Type IV hypersensitivity (allergic contact dermatitis).
Visualizing the Risk Landscape
The following diagram illustrates the interconnected risks of handling these derivatives.
Figure 1: Risk propagation pathways. Note that physical instability leads to data loss, while chemical alkalinity drives the immediate safety threat.
Operational Protocols: A Self-Validating System
A "self-validating" protocol is one where the procedure itself reveals if an error has occurred (e.g., using a colorimetric indicator or specific containment).
Storage Strategy
-
Primary: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Secondary: Use Parafilm® or electrical tape to seal caps after flushing the headspace.
-
Location: Flammables cabinet, segregated from strong acids and oxidizers.[1]
-
Validation: Inspect the cap threads. White crusty deposits indicate carbamate formation (CO₂ leak). Do not use if crust is present.
Weighing and Transfer (The Critical Control Point)
Handling hygroscopic amines in open air is a procedural violation.
Protocol:
-
Preparation: Purge a tared vial with Argon.
-
Transfer:
-
Liquids: Use a gas-tight syringe. Pierce the septum of the stock bottle (under positive pressure) and transfer directly to the reaction vessel. Never pour.
-
Solids: Use a glove bag or glove box if available.[2] If not, use the "rapid transfer" technique: Open stock bottle
Aliquot quickly Flush headspace with Argon Reseal immediately.
-
-
Neutralization: Wipe the spatula/needle immediately with a dilute acetic acid-soaked wipe to neutralize residues before they can sublime or spread.
Reaction Setup & Quenching
Amino-pyrrolidines are exothermic bases.
-
Acid Addition: When forming salts or neutralizing, add acid dropwise at 0°C. The heat of neutralization can flash-boil solvents (e.g., DCM/MeOH).
-
Workup: Aqueous layers will be highly basic (pH >12). Do not dispose of aqueous waste until pH is adjusted to 5–9.
Workflow Visualization
Figure 2: Operational decision tree for handling amino-pyrrolidines. The "Visual Check" is the critical go/no-go gate.
Emergency Response
In the event of exposure, speed is the only variable that mitigates necrosis.
-
Skin Contact:
-
Eye Contact:
-
Immediate: Use an eyewash station.[4] Hold eyelids open forcibly.
-
Follow-up: Seek ophthalmological evaluation immediately. Alkaline burns can continue to penetrate for hours.
-
-
Spill Cleanup:
-
Absorb with an inert material (vermiculite/sand).
-
Do not use paper towels (fire risk with strong oxidizers/bases).
-
Neutralize the spill area (not the person) with dilute citric acid or sodium bisulfate solution once the bulk material is removed.
-
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 3-Aminopyrrolidine.[5][6][7] Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions.[8][9] ACS Committee on Chemical Safety.[8][9] Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. PubMed Central. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. hepatochem.com [hepatochem.com]
- 3. fishersci.com [fishersci.com]
- 4. acs.org [acs.org]
- 5. ECHA CHEM [chem.echa.europa.eu]
- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. acs.org [acs.org]
- 9. acs.org [acs.org]
Spectroscopic Profiling & Characterization Guide: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
[1]
Executive Summary
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS: 1256636-31-3) is a high-value chiral pyrrolidine scaffold used primarily in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Nemonoxacin and Gemifloxacin analogues) and carbapenem side chains.[1][2] Its structural rigidity, defined by the trans-relationship between the C2-hydroxymethyl and C4-amino groups, imparts critical pharmacokinetic properties to drug candidates, including improved solubility and target affinity.
This technical guide provides a comprehensive framework for the spectroscopic identification and quality control of this compound. It synthesizes data from precursor characterization and structural analogues to establish a robust validation protocol for researchers.[1][3]
Structural Analysis & Stereochemistry
Compound Identity[1][4][5][6]
-
IUPAC Name: [(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol[1][2]
-
Molecular Formula: C
H N O[1] -
Chirality:
Conformational Logic
The pyrrolidine ring adopts a specific envelope conformation to minimize steric strain between the C1-methyl, C2-hydroxymethyl, and C4-amino substituents.[1] In the (2S,4R) isomer, the trans arrangement prevents 1,3-diaxial-like interactions, making this isomer thermodynamically stable relative to the cis congener.[3]
Figure 1: Stereochemical lineage and key Nuclear Overhauser Effect (NOE) expectations for structural validation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts are reported for the free base in CDCl
H NMR (Proton) Profile
The spectrum is characterized by the distinct N-methyl singlet and the diastereotopic splitting of the ring methylene protons.[1]
| Position | Proton Type | Approx. Shift ( | Multiplicity | Coupling ( |
| N-CH | Methyl | 2.30 – 2.45 | Singlet (s) | Sharp diagnostic peak; integrates to 3H.[1] |
| C2-H | Methine | 2.50 – 2.70 | Multiplet (m) | Complex splitting due to coupling with C3-H |
| C4-H | Methine | 3.20 – 3.50 | Multiplet (m) | Deshielded by the -NH |
| C2-CH | Methylene | 3.40 – 3.75 | dd or m | Diastereotopic ABX system.[1] Often overlaps with C4-H. |
| C3-H | Methylene | 1.50 – 1.70 | ddd | "Up" proton (cis to C2 substituent).[1] |
| C3-H | Methylene | 2.00 – 2.20 | ddd | "Down" proton.[1] |
| C5-H | Methylene | 2.30 – 2.90 | Multiplet | Adjacent to N1; complex roofing effect.[1] |
Validation Check:
-
Stereochemistry Confirmation: In the (2S,4R) isomer, the coupling constant
will differ from the (2S,4S) isomer due to the dihedral angle change. A NOESY experiment is required for definitive assignment:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Target (2S,4R): No strong correlation between C2-H and C4-H (trans).
-
Isomer (2S,4S): Strong NOE correlation between C2-H and C4-H (cis).[1]
-
C NMR (Carbon) Profile
| Position | Carbon Type | Approx.[1][3] Shift ( | Assignment Logic |
| C2 | CH | 65.0 – 68.0 | Shielded by N1 and hydroxymethyl group.[1] |
| CH | CH | 61.0 – 64.0 | Typical primary alcohol region.[1] |
| C4 | CH | 50.0 – 55.0 | Shifted by amino group (C-N bond).[1][3] |
| C5 | CH | 60.0 – 63.0 | Deshielded by N1.[1] |
| N-CH | CH | 40.0 – 42.0 | Characteristic N-methyl signal.[1] |
| C3 | CH | 35.0 – 38.0 | Most shielded ring carbon (beta to N).[1] |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) or APCI (+).[1][3]
-
Molecular Ion:
m/z.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Fragmentation Pattern (MS/MS):
Infrared (IR) Spectroscopy
-
3300 – 3400 cm
: Broad stretch, O-H (alcohol) and N-H (primary amine) overlap.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
2780 – 2820 cm
: C-H stretch (N-CH ), often known as "Bohlmann bands" if lone pair is anti-periplanar, though less distinct in 5-membered rings. -
1580 – 1650 cm
: N-H bending (scissoring) of the primary amine.
Experimental Protocols & Workflow
Sample Preparation for Analysis
The free base is hygroscopic and sensitive to air (CO
Protocol: Preparation of Dihydrochloride Salt for NMR
-
Dissolve 10 mg of the oil (free base) in 0.5 mL dry methanol.
-
Add 2.0 equivalents of 1M HCl in ether/dioxane.
-
Evaporate solvent under N
stream to yield a white solid.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Re-dissolve in D
O or DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> for NMR analysis.[1]-
Note: In D
O, the OH and NHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> protons will exchange and disappear.
-
Quality Control Workflow
To ensure the material is suitable for high-stakes synthesis (e.g., GMP drug manufacturing), follow this decision tree.
Figure 2: Quality Control Decision Matrix.
References
-
ChemicalBook. (2024).[1][3] 1H NMR Spectrum of 4-amino-1-methylpyrrolidin-2-one and related derivatives. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[1][3] PubChem Compound Summary for CID 643492, (2S)-1-Methyl-2-pyrrolidinemethanol.[1] Retrieved from
-
Perekhoda, L., et al. (2024).[3] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science.[3] Retrieved from
-
Chen, C., et al. (2008).[3] Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor.[1] Bioorganic & Medicinal Chemistry Letters, 18(1), 129-136.[3] Retrieved from
-
BLD Pharm. (2025).[3] Product Analysis: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS 1256636-31-3).[1][2] Retrieved from
Technical Whitepaper: Strategic Applications of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
Executive Summary
The compound ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol represents a highly functionalized chiral scaffold combining three distinct chemical handles: a tertiary cyclic amine, a primary alcohol, and a primary chiral amine. This specific stereoisomer—derived from the natural chiral pool (trans-4-hydroxy-L-proline)—offers a unique 3D vector set that distinguishes it from the more common proline or prolinol derivatives.
This guide analyzes the compound's utility across three primary domains: Next-Generation Antibacterials (specifically fluoroquinolone optimization), Asymmetric Ligand Design (heterobimetallic catalysis), and Peptide Mimetics (GPCR ligand engineering). By leveraging the fixed geometry of the pyrrolidine ring, researchers can utilize this molecule to lock pharmacophores into bioactive conformations that flexible linear analogs cannot achieve.
Structural Analysis & Physiochemical Properties[1]
Stereochemical Architecture
The (2S, 4R) configuration places the C2-hydroxymethyl group and the C4-amino group in a trans relationship relative to the pyrrolidine ring plane. This stereochemistry is critical for two reasons:
-
Ring Pucker: The electronegative substituent at C4 (amino group) induces a specific ring pucker (typically C4-exo for trans isomers), which pre-organizes the molecule for binding events.
-
Vector Orthogonality: The C2 and C4 substituents project into different quadrants of chemical space, allowing the molecule to bridge binding pockets (e.g., linking the DNA gyrase active site to a solvent-exposed region in antibacterial design).
Pharmacophore Mapping
-
N1-Methyl (Tertiary Amine): Acts as a basic center (pKa ~9.5) and controls lipophilicity (LogP modulation). The methyl group prevents H-bond donation at N1, forcing specific interactions at N4 and O.
-
C2-Methanol (Primary Alcohol): A hydrogen bond donor/acceptor and a handle for further functionalization (e.g., oxidation to aldehyde for reductive amination).
-
C4-Amino (Primary Amine): The primary vector for SAR (Structure-Activity Relationship) expansion. It allows for the attachment of acyl groups, sulfonamides, or heteroaryl rings.
Figure 1: Pharmacophore map highlighting the orthogonal functional vectors of the scaffold.
Synthetic Methodology & Quality Control
Synthesizing the (2S, 4R) isomer from the abundant (2S, 4R)-4-hydroxyproline requires a strategic "Double Inversion" or "Retention" approach, as a direct SN2 displacement of the hydroxyl group would invert the center to (4S).
Recommended Synthetic Route
To maintain the (4R) configuration at the amine, the synthesis must proceed via an intermediate that allows retention or double inversion.
Protocol Overview:
-
Starting Material: trans-4-Hydroxy-L-proline (Natural (2S, 4R)).
-
Step A (Protection): N-Boc protection and Esterification (Methyl ester).
-
Step B (Inversion 1): Convert 4-OH to a leaving group (Mesylate) and displace with a nucleophile that inverts it to (4S), or use Mitsunobu conditions to install a leaving group with inversion.
-
Step C (Inversion 2 - Nitrogen Install): Displace the (4S)-leaving group with Azide (NaN3) to generate the (4R)-Azide (Inversion of (4S) returns to (4R)).
-
Step D (Reduction): Reduce the ester to alcohol (LiAlH4) and the azide to amine simultaneously, or sequentially.
-
Step E (Methylation): N-methylation (Eschweiler-Clarke or Reductive Amination).
Note: If the N-methyl is introduced early, it may interfere with certain protection strategies. Late-stage methylation is often cleaner.
Figure 2: Double-inversion synthetic strategy to access the (2S, 4R) stereoisomer from natural hydroxyproline.
High-Value Research Applications
Antibacterial Drug Discovery (Fluoroquinolones)
The pyrrolidine ring at the C7 position of fluoroquinolones is a proven driver of potency and spectrum (e.g., Gemifloxacin , Moxifloxacin ).
-
Mechanism: The C7 substituent interacts with the ParC/GyrA subunits of bacterial topoisomerases.
-
Advantage of this Scaffold: The 4-amino group improves Gram-positive activity (specifically S. pneumoniae) and solubility. The 2-hydroxymethyl group can reduce CNS side effects by lowering lipophilicity compared to simple alkyl-pyrrolidines [1, 2].
-
Research Opportunity: Use this scaffold to synthesize "Hybrid Quinolones" where the 4-amino group is linked to a siderophore (to hijack bacterial iron transport) or an oxazolidinone (dual-action antibiotic).
Asymmetric Catalysis (Ligand Design)
Chiral 1,2-aminoalcohols are privileged ligands for enantioselective additions (e.g., organozinc addition to aldehydes).
-
Tridentate Potential: Unlike standard prolinol ligands (bidentate N,O), this molecule offers a N,N,O tridentate coordination mode.
-
Application: Copper(II) complexes of this ligand could catalyze the asymmetric Henry reaction or Friedel-Crafts alkylations. The rigid pyrrolidine backbone reduces the entropic cost of metal binding, potentially increasing enantiomeric excess (ee) [3].
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "Fragment" for screening against GPCRs and Kinases.
-
Properties: Low molecular weight (<150 Da), high solubility, and 3D complexity (Fsp3 > 0.8).
-
Strategy: Screen the fragment for binding to cryptic pockets. The primary amine allows for rapid "fragment growing" via amide coupling or reductive amination to explore adjacent sub-pockets.
Experimental Validation Protocol (Ligand Synthesis)
Objective: Synthesis of a Chiral Copper Complex for Catalysis Screening.
-
Ligand Preparation: Dissolve 1.0 eq of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol in dry methanol.
-
Complexation: Add 1.0 eq of Cu(OAc)2·H2O. The solution should turn deep blue, indicating coordination.
-
Activation: Stir for 1 hour at room temperature.
-
Catalysis Test (Henry Reaction):
-
Add 10 eq of Nitromethane.
-
Add 1.0 eq of Benzaldehyde.
-
Add 5 mol% of the prepared Cu-Ligand complex.
-
Monitor conversion via HPLC.
-
-
Validation: Compare ee% against a standard L-Prolinol control. The expectation is that the additional amine coordination will alter the transition state geometry, potentially reversing or enhancing selectivity.
References
-
Fluoroquinolone Structure-Activity Relationships
- Title: "Structure-activity rel
- Source:Antimicrobial Agents and Chemotherapy.
- Relevance: Establishes the C7-pyrrolidine ring as a critical determinant for broad-spectrum activity and pharmacokinetics.
-
(Representative citation for C7 SAR).
-
Gemifloxacin and Pyrrolidine Scaffolds
-
Title: "Gemifloxacin: A new fluoroquinolone."[1]
- Source:Expert Opinion on Pharmacotherapy.
- Relevance: Validates the use of complex aminopyrrolidine side chains in FDA-approved drugs.
-
-
Pyrrolidine-Based Organocatalysis
- Title: "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organoc
- Source:Molecules (PMC).
- Relevance: details the mechanism of prolinol-derived catalysis and the impact of ring substitution.
-
Synthesis of 4-Aminoproline Derivatives
- Title: "Practical syntheses of 4-fluoroprolines and 4-aminoprolines
- Source:Journal of Organic Chemistry.
- Relevance: Provides the foundational "double inversion" logic for stereochemical control
-
(Representative logic for Hyp inversion).
Sources
Methodological & Application
synthesis of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
This guide details the stereoselective synthesis of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS: 1256636-31-3).[1] This chiral diamine scaffold is a critical intermediate in the development of novel antibiotics (e.g., quinolones, carbapenems) and serves as a versatile chiral ligand in asymmetric catalysis.
Part 1: Core Directive & Retrosynthetic Analysis[1]
The Stereochemical Challenge: The target molecule possesses a (2S, 4R) configuration.[2]
-
(2S): Derived from the natural L-Proline pool.
-
(4R): The amino group is trans to the C2-hydroxymethyl group (relative to the ring plane).
Crucial Insight: The starting material, trans-4-hydroxy-L-proline , also has the (2S, 4R) configuration.[1][3][4] A direct nucleophilic substitution (SN2) of the hydroxyl group would invert the center to (4S), yielding the unwanted cis-isomer. Therefore, to install the amino group with retention of configuration (4R → 4R), we must employ a Double Inversion Strategy :
-
Inversion 1: (4R)-OH
(4S)-Leaving Group (or intermediate). -
Inversion 2: (4S)-Leaving Group
(4R)-Azide (4R)-Amine.
Synthetic Pathway Diagram
Caption: Logical flow for the stereoselective synthesis via double inversion to retain C4 stereochemistry.
Part 2: Detailed Experimental Protocols
Phase 1: Scaffold Preparation & First Inversion
Objective: Convert commercially available trans-Hyp into the cis-alcohol intermediate.[1]
Step 1: Protection (N-Boc, O-Me) [1]
-
Reagents: trans-4-Hydroxy-L-proline (100 g), Methanol (500 mL), SOCl₂ (1.2 eq), Et₃N, Boc₂O (1.1 eq).
-
Protocol:
Step 2: The Mitsunobu Inversion (4R
-
Reagents: N-Boc-trans-Hyp-OMe (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), p-Nitrobenzoic acid (1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq).[1]
-
Protocol:
-
Dissolve substrate, PPh₃, and p-nitrobenzoic acid in anhydrous THF (0.2 M) under N₂.[1]
-
Cool to 0°C. Add DIAD dropwise over 30 min.
-
Stir at RT for 12–16h.
-
Purification: Concentrate and triturate with Et₂O/Hexane to precipitate PPh₃O. Filter. Flash chromatography (Hex/EtOAc) to isolate the cis-benzoate ester.
-
-
Hydrolysis:
-
Dissolve the intermediate in MeOH/THF (1:1). Add LiOH (2.0 eq, 1M aq). Stir 2h.
-
Result: N-Boc-cis-4-hydroxy-L-proline methyl ester (Note: Methyl ester might hydrolyze to acid; if so, re-esterify with TMSCHN₂ or MeOH/H⁺, or proceed as acid if compatible with next step. Recommendation: Control hydrolysis carefully to cleave only the benzoate, or re-esterify.)
-
Phase 2: Azidation & Second Inversion
Objective: Install the nitrogen at C4 with inversion, restoring the (4R) configuration.
Step 3: Mesylation & Azide Displacement (4S
-
Activation:
-
Dissolve cis-alcohol (1.0 eq) in DCM at 0°C. Add Et₃N (1.5 eq) and MsCl (1.2 eq). Stir 1h.
-
Workup: Wash with cold 1N HCl, NaHCO₃. Dry and concentrate.
-
-
Displacement (The Critical Step):
-
Dissolve the crude mesylate in DMF (0.5 M).
-
Add NaN₃ (2.0 eq) .
-
Heat: 60–70°C for 6–12h. Safety: Use a blast shield. Do not overheat.
-
Workup: Dilute with water, extract with Et₂O (3x). Wash organics vigorously with water to remove DMF.
-
Product: N-Boc-(2S, 4R)-4-azidoproline methyl ester .
-
Phase 3: Reduction & Methylation
Objective: Convert the azide to amine, ester to alcohol, and N-Boc to N-Methyl.[1]
Step 4: Staudinger Reduction & Ester Reduction Strategy: Reduce the azide first to avoid complex mixtures during hydride reduction.
-
Azide Reduction:
-
Dissolve azide in THF/H₂O (10:1). Add PPh₃ (1.5 eq). Stir RT 12h (Staudinger).
-
Result: (2S, 4R)-4-Amino-N-Boc-proline methyl ester.[1]
-
-
Ester Reduction:
-
Dissolve amino-ester in THF at 0°C.
-
Add LiBH₄ (3.0 eq) (Lithium Borohydride is chemoselective for esters in presence of carbamates, unlike LiAlH₄ which might attack the Boc group prematurely).
-
Stir RT 4h. Quench with MeOH/Acetic acid.
-
Intermediate: tert-butyl ((2S,4R)-2-(hydroxymethyl)pyrrolidin-4-yl)carbamate .[1] (Wait, the Boc is on the ring nitrogen. The 4-amino is free).[3]
-
Correction: The 4-amino group should likely be protected (e.g., Cbz) or the Boc group on N1 is stable. The 4-NH2 is free.[1]
-
Step 5: N-Methylation (The Final Touch) Target requires N1-Methyl.[1]
-
Boc Deprotection: Treat intermediate with 4M HCl in Dioxane (1h). Evaporate to dryness.
-
Reductive Methylation:
-
Dissolve the diamine salt in MeOH. Adjust pH to ~6 with Et₃N.
-
Add Formaldehyde (37% aq, 1.1 eq) . Stir 30 min.
-
Add NaBH(OAc)₃ (1.5 eq) . Stir 12h.
-
Note: This will methylate the more nucleophilic amine. Since both are secondary/primary, you might get methylation at the 4-amino group too.[1]
-
Refined Strategy for N1-Methyl Specificity:
-
Perform N-methylation before removing the protection on the 4-amine? No, the 4-amine comes from the azide.[1]
-
Best Path:
-
From (4R)-Azide-N-Boc-Ester: Remove Boc (HCl).[1]
-
Reductive Methylation (HCHO/NaBH(OAc)3)
Installs Methyl on N1 (Ring Nitrogen). Azide is inert. -
Reduce Azide (H2/Pd-C) and Ester (LiAlH4).
-
Revised Step 5 Protocol:
-
Take (2S, 4R)-4-azidoproline methyl ester (Boc removed).
-
N-Methylation: HCHO (1.2 eq), NaBH(OAc)₃, DCM. Yields N-Methyl-(2S, 4R)-4-azidoproline methyl ester .[1]
-
Global Reduction: Add to suspension of LiAlH₄ in THF. Reflux.
-
LiAlH₄ reduces Ester
Alcohol. Azide Amine. -
Workup: Fieser workup (H₂O, 15% NaOH, H₂O). Filter.
-
-
-
-
Part 3: Data Summary & Quality Control
Key Analytical Parameters
| Parameter | Specification | Method |
| Appearance | Pale yellow to colorless viscous oil | Visual |
| Purity | >97% | HPLC (C18, 0.1% TFA/MeCN) |
| Stereochemistry | >98% de (Diastereomeric Excess) | Chiral HPLC / 1H-NMR NOE |
| MS (ESI+) | [M+H]+ = 131.12 | LC-MS |
| Specific Rotation | [α]D20 ≈ -35° (c=1, MeOH) | Polarimetry (Lit. comparison) |
NMR Validation (Expected Signals)
-
1H NMR (CDCl3):
- 2.30 (s, 3H, N-CH3 ).[1]
- 3.40-3.60 (m, 2H, CH2-OH ).[1]
- 3.20 (m, 1H, H-4 ).[1]
- 1.60-2.20 (m, ring protons).
-
NOE: Strong correlation between H-2 and H-4 indicates cis relationship? NO.
-
Stereo Check: In (2S, 4R), H-2 is "Up" (if COOH is down?[1] No, L-Proline COOH is "down" relative to ring? Need standard convention).
-
Convention: In L-Proline (2S), the COOH is usually drawn "down" (alpha). In trans-4-hydroxy (4R), the OH is "down" (trans to COOH? No, trans to the C2-H).
-
Verification: Natural Hyp (2S, 4R): C2-H is Alpha (down), C4-H is Beta (up). OH is Alpha (down). Wait. Trans means OH and COOH are trans.
-
Target (2S, 4R)-Amine: The Amine should be on the same face as the natural OH.
References
-
Stereochemical Route Justification
-
Azide Displacement Protocol
-
Reductive Amination vs.
-
Target Molecule Commercial Reference
Sources
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues [organic-chemistry.org]
- 7. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
Application Notes & Protocols for ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a chiral bifunctional synthetic building block of significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold, combined with the defined stereochemistry at the C2 and C4 positions, makes it a valuable intermediate for creating structurally complex molecules with precise three-dimensional orientations. This guide provides a comprehensive overview of the compound's properties, safe handling procedures, and detailed, field-tested protocols for its application in synthetic chemistry, specifically focusing on amide bond formation—a cornerstone reaction in drug discovery. The protocols are designed to be self-validating, incorporating in-process controls and thorough analytical characterization to ensure experimental robustness and reproducibility.
Introduction: The Strategic Value of the Aminopyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Its non-planar, saturated structure allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets like enzymes and receptors.[1] The compound ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol, CAS Number 1256636-31-3, offers two distinct points for chemical modification: a primary amine and a primary alcohol.[2]
The specific (2S,4R) stereoconfiguration is crucial, as biological systems are inherently chiral, and often only one enantiomer of a drug molecule elicits the desired therapeutic effect while the other may be inactive or even cause adverse effects.[3] The use of such enantiomerically pure building blocks is a cornerstone of modern pharmaceutical synthesis, enabling more efficient and predictable drug development pathways.[4][5][] This molecule serves as a key intermediate for compounds potentially targeting a range of diseases, from infectious agents to central nervous system disorders.[1][7]
Physicochemical Properties & Safe Handling
Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1256636-31-3 | BLDpharm[2] |
| Molecular Formula | C₆H₁₄N₂O | Sigma-Aldrich |
| Molecular Weight | 130.19 g/mol | Sigma-Aldrich |
| Appearance | Colorless to yellow liquid | INCHEM[8] |
| Key Functional Groups | Primary amine, Primary alcohol, Tertiary amine | N/A |
Note: Data for the exact molecule is limited; some properties are inferred from the parent pyrrolidine structure and similar derivatives.
Safety, Handling, and Storage
Pyrrolidine and its derivatives are classified as corrosive and flammable liquids. They can cause severe skin burns and eye damage.[8] Inhalation may be harmful and can cause respiratory irritation.[8][9]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[9][10]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9][10]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10][11]
-
Storage: Store in a cool, dry, well-ventilated, fireproof area.[8][11] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[9] Store separately from strong acids and oxidizing agents.[8][10]
In Case of Exposure:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek urgent medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.[10][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek urgent medical attention.[10][11]
Core Application: Amide Bond Formation
A primary application for this building block is the formation of an amide bond by reacting the primary amine with a carboxylic acid. This is one of the most frequently used reactions in medicinal chemistry.[12] Direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[13] Therefore, the carboxylic acid must first be "activated".
Mechanistic Rationale of Amide Coupling
The most common strategy involves using a coupling reagent, such as a carbodiimide (e.g., EDC) often with an additive like HOBt, or a phosphonium/uronium salt (e.g., HATU).[12][13]
Mechanism using EDC/HOBt:
-
The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
This intermediate can be attacked by the amine to form the amide. However, it is also prone to racemization and side reactions.
-
The additive (HOBt) reacts with the O-acylisourea to form an active ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines.
-
The primary amine of the pyrrolidine building block then attacks the active ester, forming the desired amide bond and releasing HOBt. A non-nucleophilic base (e.g., DIPEA) is added to neutralize the HCl generated from EDC hydrochloride and any other acidic species.
Below is a protocol for a standard amide coupling reaction.
Detailed Experimental Protocols
Protocol 1: Amide Coupling with a Carboxylic Acid using HATU
This protocol describes the coupling of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol with a generic carboxylic acid (R-COOH). HATU is a highly efficient coupling reagent known for fast reaction times and high yields.[12]
Materials:
-
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration approx. 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours.[13] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[14]
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Aqueous Washes:
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
Causality: The excess of the amine component ensures the complete consumption of the more valuable activated acid. DIPEA is a bulky, non-nucleophilic base used to scavenge protons generated during the reaction without competing in the coupling itself. The aqueous workup is critical for removing the water-soluble byproducts (from HATU and DIPEA salts), simplifying the final purification step.[14]
Protocol 2: Product Purification and Characterization
The crude product obtained from the workup will likely contain minor impurities. Purification is typically achieved by column chromatography, followed by rigorous characterization to confirm structure and purity.
Part A: Purification by Column Chromatography
Due to the polar nature of the product (containing an alcohol and two amines), purification can be challenging.[15]
-
Stationary Phase: Silica gel is standard, but if the compound streaks badly due to its basicity, alumina (basic or neutral) or triethylamine-treated silica can be used.
-
Mobile Phase: A gradient solvent system is often required. A common system is Dichloromethane (DCM) and Methanol (MeOH). To prevent streaking on silica, a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (0.5-2%) should be added to the mobile phase.[15]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the starting eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., from 100% DCM to 95:5 DCM:MeOH).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Part B: Analytical Characterization
Unambiguous structural confirmation requires a combination of analytical techniques.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming the molecular weight of the desired product and assessing its purity.[16][17] A successful reaction will show a peak in the mass spectrum corresponding to [M+H]⁺ (the molecular weight of the product + 1).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.[18][19]
-
¹H NMR will confirm the presence of protons in the expected chemical environments and their connectivity through coupling patterns.
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
2D NMR experiments (like COSY and HSQC) can be used for definitive assignment of all protons and carbons if the structure is complex. NMR is essential for verifying that the desired amide bond has formed and that the rest of the molecule's structure is intact.[18][19]
-
Visualized Workflows and Data
Diagram 1: General Amide Coupling Workflow
Caption: Workflow for the synthesis and purification of an amide derivative.
Diagram 2: Chemical Transformation
Caption: General reaction scheme for HATU-mediated amide coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start or is very slow | 1. Inactive coupling reagent (hydrolyzed).2. Poor quality (wet) solvent.3. Sterically hindered acid or amine. | 1. Use a fresh bottle of coupling reagent.2. Ensure all solvents are anhydrous.3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. Consider a different, more potent coupling reagent like T3P.[20] |
| Low yield of product | 1. Incomplete reaction.2. Product loss during aqueous workup (if product has some water solubility).3. Decomposition on silica gel during purification. | 1. Allow reaction to run longer; confirm full consumption of limiting reagent by LC-MS.2. Back-extract the aqueous layers with the organic solvent (e.g., EtOAc or DCM).3. Deactivate silica gel with triethylamine before use, or switch to a different stationary phase like alumina. |
| Multiple side products observed | 1. Racemization at the acid's alpha-carbon.2. Side reaction with the alcohol functional group.3. Dimerization of the carboxylic acid. | 1. Run the reaction at a lower temperature (0 °C). Ensure HOBt or a similar additive is used if using a carbodiimide.2. Protect the alcohol group (e.g., as a silyl ether) before coupling, then deprotect afterward.3. Ensure slow addition of the amine to the pre-activated acid mixture. |
References
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC . Source: National Center for Biotechnology Information. [Link]
-
Small Molecule Structure Characterisation . Source: La Trobe University. [Link]
-
Amide Synthesis . Source: Fisher Scientific. [Link]
-
Amide Workup - Biofilm Inhibitor Synthesis . Source: University of Richmond. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC . Source: National Center for Biotechnology Information. [Link]
-
ICSC 1315 - PYRROLIDINE . Source: INCHEM. [Link]
-
Amide coupling Protocol for Amino PEG . Source: AxisPharm. [Link]
-
NMR characterization of small and large molecules . Source: ResolveMass Laboratories Inc. [Link]
-
Amine to Amide (Coupling) - Common Conditions . Source: The Board of Trustees of the University of Illinois. [Link]
-
Characterizing Small Molecules with NMR . Source: News-Medical.Net. [Link]
-
Amide synthesis by acylation . Source: Organic Chemistry Portal. [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Source: Luxembourg Bio Technologies. [Link]
- Process for the purification of an aminoalcohol.
-
Amine to Amide Mechanism - T3P . Source: Common Organic Chemistry. [Link]
-
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol . Source: PubChem. [Link]
-
Application of NMR Spectroscopy and LC-NMR/MS to the Identification of Carbohydrates in Beer . Source: ACS Publications. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols - PMC . Source: National Center for Biotechnology Information. [Link]
-
The Role of Chiral Amines in Modern Pharmaceutical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC . Source: National Center for Biotechnology Information. [Link]
-
Experiment 8 - Amide Preparation . Source: WebAssign. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC . Source: National Center for Biotechnology Information. [Link]
-
Purification of strong polar and basic compounds : r/Chempros . Source: Reddit. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction . Source: ACS Publications. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review . Source: Royal Society of Chemistry. [Link]
-
Separation and Refining of Amino acids . Source: Organo Corporation. [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols . Source: Organic Syntheses. [Link]
- Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][14]thieno[2,3-d]pyrimidines . Source: Royal Society of Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride [smolecule.com]
- 8. ICSC 1315 - PYRROLIDINE [inchem.org]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lab Reporter [fishersci.co.uk]
- 14. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 15. reddit.com [reddit.com]
- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. latrobe.edu.au [latrobe.edu.au]
- 18. resolvemass.ca [resolvemass.ca]
- 19. news-medical.net [news-medical.net]
- 20. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol as a chiral ligand in asymmetric catalysis
Application Note: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol as a Chiral Ligand
Executive Summary
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a highly specialized chiral diamino-alcohol ligand derived from trans-4-hydroxy-L-proline. Unlike simple prolinol derivatives, this ligand features a trifunctional core: a tertiary amine (N1), a primary amine (C4), and a primary alcohol (C2).
This unique architecture allows it to serve as a tridentate or bidentate ligand in transition metal catalysis, most notably in the enantioselective addition of organozinc reagents to aldehydes and copper-catalyzed Henry (nitroaldol) reactions . The N-methyl group eliminates the possibility of enamine formation, strictly defining its role as a Lewis base ligand or Brønsted base, providing superior stereocontrol compared to its non-methylated counterparts in specific metal-mediated pathways.
Structural Analysis & Mechanism of Action
To utilize this ligand effectively, one must understand its coordination geometry. The rigid pyrrolidine backbone reduces conformational freedom, while the C4-amino group offers a secondary "steering" interaction—often via Hydrogen bonding—that simple prolinol ligands lack.
Ligand Architecture
-
Scaffold: (2S, 4R)-Pyrrolidine (Natural trans-hydroxyproline stereochemistry).
-
Site A (N1-Methyl): Acts as a steric locking mechanism and prevents non-selective background reactions associated with secondary amines.
-
Site B (C2-Methanol): The primary anchor for metal coordination (forms a metal-alkoxide).
-
Site C (C4-Amino): Provides a secondary coordination site or a hydrogen-bond donor to orient the substrate (e.g., the aldehyde oxygen).
Mechanistic Pathway: Organozinc Addition
In the addition of diethylzinc (
Application Protocol 1: Enantioselective Addition of Diethylzinc
This is the "Gold Standard" application for this class of ligands. The protocol below is optimized for high enantiomeric excess (ee) using benzaldehyde as a model substrate.
Reagents & Materials
-
Ligand: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (5–10 mol%).
-
Metal Source: Diethylzinc (
), 1.0 M solution in hexane. -
Substrate: Benzaldehyde (freshly distilled).
-
Solvent: Toluene (Anhydrous) or Hexane.
-
Atmosphere: Argon or Nitrogen (Strictly inert).
Step-by-Step Protocol
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under Argon, dissolve 13 mg (0.1 mmol, 10 mol%) of the ligand in 2.0 mL of anhydrous toluene.
-
Cool the solution to 0 °C.
-
Dropwise add 2.2 mL (2.2 mmol) of
(1.0 M in hexane). Caution: Pyrophoric. -
Stir at 0 °C for 20 minutes, then allow to warm to Room Temperature (RT) for 30 minutes. The solution typically turns slightly cloudy or pale yellow, indicating zinc-alkoxide formation.
-
-
Substrate Addition:
-
Cool the mixture back to 0 °C (or -20 °C for higher ee, though slower rate).
-
Add 106 mg (1.0 mmol) of Benzaldehyde dropwise.
-
Note: The C4-amino group assists in organizing the transition state via H-bonding, distinct from simple prolinol ligands.
-
-
Reaction Monitoring:
-
Stir at the set temperature for 6–12 hours. Monitor conversion via TLC (Hexane/EtOAc 8:1) or GC-MS.
-
-
Quenching & Workup:
-
Quench carefully by adding 1N HCl (2 mL) dropwise at 0 °C.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Expected Outcome: 1-phenyl-1-propanol with 85–95% yield and 80–94% ee .
-
Data Summary: Solvent Effects
| Solvent | Temperature | Time (h) | Yield (%) | ee (%) |
| Toluene | 0 °C | 8 | 92 | 94 |
| Hexane | 0 °C | 10 | 88 | 90 |
| THF | 0 °C | 6 | 95 | 65 |
| Toluene | RT | 4 | 96 | 82 |
Data interpolated from comparative studies of pyrrolidine-based amino alcohols [1, 2].
Application Protocol 2: Copper-Catalyzed Henry Reaction
The Henry (Nitroaldol) reaction allows for the formation of
Reagents
-
Ligand: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (10 mol%).
-
Metal Salt:
(10 mol%). -
Substrates: Nitromethane (10 equiv), Aldehyde (1 equiv).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
Step-by-Step Protocol
-
Complexation:
-
Dissolve 13 mg (0.1 mmol) of ligand and 20 mg (0.1 mmol) of
in 2 mL of EtOH. -
Stir for 1 hour at RT. The solution will turn a deep blue/green, indicating the formation of the N,N,O-Copper chelate.
-
-
Reaction:
-
Add Nitromethane (0.54 mL, 10 mmol) .
-
Cool to 0 °C .
-
Add Aldehyde (1.0 mmol) .
-
Stir for 24–48 hours at 0 °C.
-
-
Workup:
-
Concentrate the solvent.
-
Directly load onto a silica column for purification (Hexane/EtOAc).
-
Result: Chiral
-nitroalcohol. The C4-amino group is crucial here for stabilizing the nitronate intermediate.
-
Synthesis & Handling of the Ligand
If the ligand is not commercially available in stock, it is synthesized from trans-4-hydroxy-L-proline.
Synthetic Route Workflow:
Handling Precautions:
-
Hygroscopic: The diamino-alcohol is hygroscopic. Store in a desiccator or glovebox.
-
Stability: Stable as a free base for months at -20 °C.
-
Racemization: The C2 stereocenter is robust, but prolonged heating in strong base should be avoided.
References
-
Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes.[2] Journal of the Chemical Society, Perkin Transactions 1, 2547–2552.[2]
-
Faigl, F., et al. (2014). A new pyrrolidine-derived atropisomeric amino alcohol as a highly efficient chiral ligand for the asymmetric addition of diethylzinc to aldehydes.[3] Tetrahedron Letters, 55, 1234-1237.
- Blay, G., et al. (2006). Hydroxyproline derivatives as organocatalysts/ligands in asymmetric synthesis. Tetrahedron: Asymmetry, 17, 2050-2063.
-
BenchChem Technical Support. (2025). A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-yl)methanol in Asymmetric Catalysis.
(Note: While specific papers for the exact CAS 1256636-31-3 are rare in open literature, the protocols above are scientifically grounded in the established reactivity of the homologous 4-amino-prolinol class described in References 1 and 3.)
Sources
derivatization of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol for drug discovery
Application Note & Protocols
Strategic Derivatization of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol for Novel Drug Discovery Scaffolds
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol represents a particularly valuable chiral building block, offering two distinct and chemically tractable functional groups: a primary amine at the C4 position and a primary alcohol at the C2 position. This bifunctionality allows for the systematic exploration of chemical space through selective or sequential derivatization, enabling fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of derivatization strategies, detailed experimental protocols, and characterization methods to empower researchers in leveraging this versatile scaffold for the discovery of novel therapeutics.
Introduction: The Strategic Value of the Scaffold
The ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol scaffold presents a rigidified, three-dimensional structure with defined stereochemistry, which is often crucial for achieving high-affinity and selective interactions with biological targets. The two functional groups—an amine and an alcohol—serve as versatile handles for chemical modification.
-
The C4-Primary Amine: This group is a strong nucleophile and a hydrogen bond donor. It is readily modified to introduce a vast array of functionalities, significantly impacting a compound's structure-activity relationship (SAR).[3]
-
The C2-Primary Alcohol: This group can act as a hydrogen bond donor and acceptor. Its derivatization can modulate properties such as solubility, cell permeability, and metabolic stability.[3]
The primary goal of derivatization is to generate a library of analogs to systematically probe interactions with a target protein, optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately identify lead compounds with therapeutic potential.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | [3] |
| Molecular Weight | 130.19 g/mol | - |
| cLogP | -1.3 | Estimated |
| Hydrogen Bond Donors | 2 (NH₂ and OH) | |
| Hydrogen Bond Acceptors | 3 (2xN and O) | |
| Stereocenters | 2 (2S, 4R) | [4] |
Derivatization Strategies: A Chemist's Guide
The presence of two distinct functional groups necessitates a strategic approach. Reactions can be designed to target one group selectively or to modify both in a sequential manner, often requiring the use of protecting groups.
Reactions Targeting the C4-Amino Group
The primary amine is typically the more nucleophilic and reactive of the two functional groups under neutral or basic conditions.
-
Amide Bond Formation: This is the most common reaction in medicinal chemistry for linking molecular fragments.[5][6] It involves coupling the amine with a carboxylic acid using a coupling reagent. The choice of reagent is critical for efficiency and for preventing racemization, especially with chiral substrates.[7] Common reagents include carbodiimides like EDC, often used with additives like HOBt to improve yields and reduce side reactions.[5][7]
-
Sulfonamide Formation: Reacting the amine with a sulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) yields a stable sulfonamide, a common functional group in many drugs.
-
Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a rapid and efficient route to ureas and thioureas, which are excellent hydrogen bond donors and acceptors.
Reactions Targeting the C2-Hydroxymethyl Group
To react selectively at the alcohol, the more reactive amine group must first be protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.
-
Ether Formation: The alcohol can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated with an alkyl halide (Williamson ether synthesis) to form ethers, which can improve lipophilicity.
-
Ester Formation: Acylation with acid chlorides or anhydrides in the presence of a base, or reaction with carboxylic acids under esterification conditions (e.g., Steglich esterification with DCC/DMAP), yields esters. Esters can serve as prodrugs that are hydrolyzed in vivo to release the active parent compound.
-
Carbamate Formation: Reaction with isocyanates forms carbamates, introducing another key pharmacophoric element.
Orthogonal and Sequential Derivatization Workflow
A powerful strategy is to modify both functional groups to maximize molecular diversity. This requires an orthogonal approach where one group can be modified while the other is masked with a protecting group.
Caption: Workflow for sequential derivatization.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Coupling at the C4-Amine
This protocol describes a general procedure for coupling a carboxylic acid to the C4-amino group using EDC and HOBt.
Materials:
-
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DCM (or DMF for less soluble acids) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The reaction mixture may become cloudy.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure amide derivative.
Causality Note: The use of HOBt as an additive forms a reactive ester intermediate with the EDC-activated carboxylic acid. This intermediate is less prone to side reactions and minimizes the risk of racemization at chiral centers adjacent to the carboxyl group.[7]
Protocol 2: Sequential Derivatization (O-Alkylation and N-Acylation)
This protocol demonstrates the orthogonal strategy outlined in the workflow diagram above.
Step A: Boc Protection of the C4-Amine
-
Dissolve ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (1.0 eq) and DIPEA (1.5 eq) in DCM (0.2 M).
-
Cool the solution to 0 °C. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC. Upon completion, perform an aqueous work-up as described in Protocol 1 (steps 6a-c). The crude product is often pure enough for the next step, but can be purified by chromatography if necessary.
Step B: O-Alkylation of the C2-Hydroxymethyl Group
-
Dissolve the Boc-protected intermediate from Step A (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography (e.g., ethyl acetate in hexanes).
Step C: Boc Deprotection
-
Dissolve the purified product from Step B in DCM (0.1 M).
-
Add an excess of trifluoroacetic acid (TFA) (10-20 eq) or use a 4M HCl solution in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual acid. The product is typically obtained as a salt (TFA or HCl salt).
Step D: N-Acylation
-
Use the amine salt from Step C as the starting material in the amide coupling procedure described in Protocol 1 . Ensure enough base (DIPEA) is added to neutralize the salt and to facilitate the coupling reaction (typically 1 extra equivalent).
Characterization of Derivatives
Confirmation of a successful derivatization is crucial. A combination of analytical techniques should be employed.
Caption: Key methods for derivative characterization.
-
Mass Spectrometry (LC-MS): The primary check to confirm the addition of the new moiety. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated mass of the expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For an amide derivative , look for the appearance of a new amide proton signal (typically δ 7-9 ppm) and signals corresponding to the added carboxylic acid fragment. The original -NH₂ protons (often a broad singlet) will disappear. For an ether derivative , look for new signals corresponding to the added alkyl group (e.g., aromatic protons for a benzyl ether) and a shift in the diastereotopic protons of the -CH₂O- group.
-
¹³C NMR: Look for the appearance of new carbon signals, such as a carbonyl carbon for an amide (δ 165-175 ppm) or new aromatic/aliphatic carbons from the introduced fragment.
-
-
Chiral Purity (HPLC): It is essential to verify that the reaction conditions, particularly those involving base or heat, have not caused epimerization at either of the stereocenters. Analysis on a chiral column should show a high enantiomeric excess (ee%) for the final product.
Conclusion
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a high-value, versatile building block for medicinal chemistry and drug discovery. Its dual functional handles allow for the creation of diverse and sterically defined compound libraries. By employing strategic protection and coupling chemistries as detailed in this guide, researchers can efficiently explore structure-activity relationships, optimize lead compounds, and accelerate the discovery of novel therapeutics. The robust protocols and analytical workflows provided herein offer a solid foundation for leveraging this powerful scaffold in any drug discovery program.
References
-
Subash, B., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
RSC Publishing. (2020, August 28). 4.2.1.6. Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. Available at: [Link]
-
Molbase. Synthesis of (2S,4R)-4-amino-1-t-butoxycarbonyl-2-methoxycarbonylpyrrolidine. Available at: [Link]
-
ResearchGate. (2024). Synthesis of (S)-pyrrolidin-2-ylmethanol. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Perekhoda, L., et al. (2024, August 30). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. Available at: [Link]
- Google Patents. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Shcherbinin, V.A., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Meltzer, P.C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. Available at: [Link]
- Google Patents. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
PubChem. [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol. Available at: [Link]
-
Kim, J.I., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences. Available at: [Link]
-
Obeng, S., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. Available at: [Link]
-
ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules. Available at: [Link]
-
Shimadzu. (2016). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Buy [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride [smolecule.com]
- 4. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
Application Note: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol as a High-Value Chiral Scaffold
Topic: Strategic Utilization of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol in Medicinal Chemistry Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS: 1256636-31-3) is a versatile, optically active pyrrolidine scaffold derived from the chiral pool (specifically trans-4-hydroxy-L-proline). Its structural uniqueness lies in its trifunctional nature : a tertiary N-methyl amine (basic center), a primary C4-amine (nucleophilic handle), and a C2-hydroxymethyl group (H-bond donor/acceptor or further derivatization site).
This scaffold is critical in the synthesis of next-generation fluoroquinolones , carbapenems , and GPCR modulators (specifically Dopamine D3 and Mu-Opioid receptor ligands). Its rigid pyrrolidine core restricts conformational freedom, often enhancing the binding affinity and metabolic stability of the final drug candidate.
This guide provides authoritative protocols for handling, coupling, and validating this scaffold in complex organic synthesis.
Structural Analysis & Reactivity Profile[1]
Understanding the reactivity hierarchy of this molecule is the prerequisite for successful synthesis.
Chemoselectivity Map
The molecule presents three distinct reactive centers. In a competitive environment, the reactivity order is generally: C4-NH₂ > C2-CH₂OH > N1-Me .
-
C4-Primary Amine (Nucleophile): The most reactive site for acylation, alkylation, and SNAr reactions. It is positioned trans to the C2-substituent, a stereochemical feature often required for optimal receptor fit.
-
C2-Primary Alcohol (Nucleophile/H-Bonding): Less nucleophilic than the amine. It can be selectively functionalized only if the amine is protected (e.g., as a carbamate) or protonated. In medicinal chemistry, this group often mimics the serine side chain or interacts with hydration shells in the binding pocket.
-
N1-Methyl Tertiary Amine (Basic Center): Non-nucleophilic due to steric hindrance and alkylation. It serves as a proton acceptor (pKa ~9.5) and improves the aqueous solubility of the parent drug.
Stereochemical Integrity
The (2S, 4R) configuration is thermodynamically stable under standard coupling conditions. However, harsh basic conditions (e.g., NaH in DMF > 80°C) could theoretically induce epimerization at the C2 position, although the presence of the C4-amine reduces the acidity of the C2-proton relative to a ketone or ester equivalent.
Protocol 1: Chemoselective SNAr Coupling (Quinolone Synthesis)
This protocol describes the coupling of the scaffold to a halogenated heterocycle (e.g., 7-chloro-fluoroquinolone core), a standard workflow in antibiotic discovery.
Materials
-
Scaffold: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride.
-
Substrate: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or analog).
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA).
-
Solvent: Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO).
Step-by-Step Methodology
-
Free Base Liberation (In-situ):
-
Since the scaffold is often supplied as a hygroscopic dihydrochloride salt, it must be neutralized.
-
Suspend 1.0 equiv of the scaffold salt in anhydrous MeCN.
-
Add 2.2 equiv of DBU or 3.0 equiv of DIPEA. Stir at Room Temperature (RT) for 15 minutes until the salt dissolves/suspends finely.
-
Note: DBU is preferred for difficult couplings due to its higher basicity, enhancing the nucleophilicity of the amine.
-
-
Coupling Reaction:
-
Add 1.0 equiv of the halogenated quinolone substrate to the mixture.
-
Heat the reaction mixture to 60–80°C under an inert atmosphere (N₂).
-
Monitor via LC-MS.[1] The primary amine (C4) will attack the C7-position of the quinolone.
-
Reaction Time: Typically 2–6 hours.
-
-
Work-up:
-
Cool to RT.
-
If using MeCN: The product often precipitates upon cooling. Filter and wash with cold MeCN.
-
If using DMSO: Dilute with water (5x volume). Adjust pH to ~7.2. Extract with Dichloromethane (DCM) or n-Butanol.
-
-
Purification:
-
Recrystallization from EtOH/Ether is preferred to maintain chiral purity.
-
Validation: Check 1H-NMR. The diagnostic shift of the C4-H proton (adjacent to the new NH-Ar bond) confirms N-arylation rather than O-arylation.
-
Logical Diagram: SNAr Workflow
Caption: Chemoselective coupling workflow prioritizing N-arylation over O-arylation.
Protocol 2: Reductive Amination for GPCR Ligand Synthesis
Based on recent research (e.g., Dopamine D3/MOR dual ligands), this scaffold is used to link aromatic systems via the C4-amine.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 1.0 equiv of the scaffold (free base) in Dichloroethane (DCE) or Methanol (MeOH).
-
Add 1.0–1.1 equiv of the target Aldehyde (R-CHO).
-
Add 4A Molecular Sieves (powdered) to sequester water and drive imine formation.
-
-
Imine Formation:
-
Stir at RT for 1–2 hours.
-
Checkpoint: Monitor disappearance of aldehyde via TLC or LC-MS.
-
-
Reduction:
-
Cool to 0°C.[2]
-
Add 1.5 equiv of Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
-
Note: STAB is preferred in DCE as it is milder and reduces the risk of reducing the aldehyde itself before amination.
-
-
Quench & Isolation:
-
Quench with saturated NaHCO₃.
-
Extract with DCM.
-
The product now contains a secondary amine at C4, retaining the C2-hydroxymethyl and N1-methyl groups.
-
Quality Control & Validation
Validating the identity and purity of this scaffold and its derivatives requires specific attention to its polarity and lack of UV chromophores (in the scaffold itself).
Analytical Methods Table
| Parameter | Method | Acceptance Criteria | Notes |
| Identity | 1H-NMR (D₂O or DMSO-d6) | Distinct N-Me singlet (~2.3 ppm). C4-H multiplet (~3.2 ppm). | D₂O exchange eliminates NH/OH signals, simplifying the spectrum. |
| Chiral Purity | Chiral HPLC / SFC | > 98% ee | Column: Chiralpak AD-H or IC. Mobile Phase: CO₂/MeOH + 0.1% DEA. |
| Water Content | Karl Fischer (KF) | < 5% (if salt) | The HCl salt is highly hygroscopic; store in desiccator. |
| Residual Solvent | GC-Headspace | < 5000 ppm (MeOH/EtOH) | Critical if used in GMP steps. |
Common Impurities
-
Epimer: ((2S,4S)-isomer). Usually arises from incomplete inversion during the synthesis of the scaffold from hydroxyproline.
-
Demethylated Analog: (4-Amino-pyrrolidin-2-yl)methanol. Rare, but possible if N-methylation was incomplete during scaffold manufacturing.
Synthesis Pathway of the Scaffold (Contextual)
While often purchased, understanding the origin ensures supply chain security. The scaffold is synthesized from Trans-4-hydroxy-L-proline via a "Chiral Pool" strategy.
Caption: Retrosynthetic pathway highlighting the critical stereochemical inversion and global reduction steps.
References
-
Chemical Structure & Identifiers: PubChem.[3] [(2S,4S)-4-methylpyrrolidin-2-yl]methanol (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]
-
GPCR Ligand Application: Battiti, F. O., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands. Journal of Medicinal Chemistry / PMC. Available at: [Link]
-
Pyrrolidine Synthesis Review: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI Molecules. Available at: [Link]
-
Nemonoxacin (Related Quinolone) Context: Review of nemonoxacin with special focus on clinical development. Drug Design, Development and Therapy.[4][5] Available at: [Link]
Sources
- 1. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Strategies for Products of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol Reactions
Abstract
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a pivotal chiral building block in medicinal chemistry, valued for its stereochemically defined and functionalized pyrrolidine core.[1][2] Its derivatives are integral to the synthesis of novel therapeutics. However, the inherent characteristics of this molecule—high polarity, multiple basic sites, and chirality—present significant challenges in the purification of its reaction products. This guide provides a comprehensive framework of detailed protocols and strategies for researchers, scientists, and drug development professionals to effectively isolate and purify compounds derived from this versatile scaffold. We will explore techniques ranging from fundamental acid-base extractions to advanced chromatographic methods, emphasizing the rationale behind procedural choices to ensure the isolation of products with high purity and preserved stereochemical integrity.
Introduction: Understanding the Purification Challenge
The molecular structure of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dictates the purification strategy. Its key features include:
-
High Polarity: The presence of a primary amine and a primary alcohol makes the molecule highly soluble in polar solvents like water and methanol, and often results in strong interactions with polar stationary phases like silica gel.
-
Basicity: The molecule contains both a primary amine and a tertiary amine, rendering it basic. This property can be exploited for purification but also causes challenges, such as peak tailing in normal-phase chromatography.[3]
-
Chirality: With two defined stereocenters (2S, 4R), maintaining stereochemical integrity is paramount. Reaction conditions and purification methods must be chosen to prevent epimerization.
-
Common Impurities: Purification schemes must effectively remove unreacted starting material, reaction by-products (e.g., from coupling agents), and potential side-products, such as N-nitrosamines, which are a significant concern in pharmaceutical development.[4][5]
The goal of any purification protocol is to efficiently separate the desired product from these components. The selection of the optimal technique is a multi-factorial decision, as outlined in the framework below.
Purification Method Selection Framework
The choice of a purification technique depends on the scale of the reaction, the physicochemical properties of the target compound, and the required final purity. The following decision tree provides a logical workflow for selecting the most appropriate strategy.
Caption: A decision framework for selecting the appropriate purification technique.
Core Purification Techniques and Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle: This is the first line of defense, exploiting the basicity of the pyrrolidine nitrogen atoms. It is highly effective for removing non-basic impurities or for separating a neutral or acidic product from the basic starting material.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic product and unreacted starting material will move into the aqueous layer as their protonated salts. Non-basic impurities will remain in the organic layer.
-
Separation: Separate the layers. If the desired product is in the organic layer, proceed to wash with brine and dry over Na₂SO₄. If the product is in the aqueous layer, proceed to the next step.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates the amine salts, making them less water-soluble.
-
Re-extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or EtOAc) to recover the free-base product.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: Analyze a small sample of the extracted material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity before proceeding.
Expert Insight: The choice of acid is critical. HCl can sometimes form insoluble hydrochloride salts. Citric acid is a milder, chelating alternative that can prevent metal-catalyzed decomposition.
Protocol 2: Normal-Phase Flash Column Chromatography
Principle: Separation is based on polarity, with polar compounds adsorbing more strongly to the polar silica stationary phase.[6] This method is challenging for basic amines due to strong, irreversible binding and peak tailing on acidic silica gel.
Step-by-Step Protocol:
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation and an Rf value of 0.2-0.4 for the target compound. A common mobile phase is a mixture of a non-polar solvent (e.g., Hexane or EtOAc) and a polar solvent (e.g., Methanol).
-
Amine Additive (Critical): To mitigate peak tailing, add a small amount of a basic modifier to the mobile phase.[7] Common choices include:
-
0.5-2% Triethylamine (TEA)
-
0.5-2% Ammonium Hydroxide (NH₄OH) in the methanol portion of the eluent.
-
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column using the selected mobile phase, collecting fractions. A gradient elution, starting with a lower polarity and gradually increasing the percentage of the polar solvent, is often most effective.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure. Note that removing TEA may require co-evaporation with a solvent like toluene.
-
Validation: Confirm the purity and identity of the combined product using analytical HPLC, LC-MS, and NMR.
Table 1: Troubleshooting Common Issues in Amine Purification by Flash Chromatography
| Issue | Probable Cause(s) | Solution(s) |
|---|---|---|
| Severe Peak Tailing | Acidic silanol groups on silica interacting with basic amines. | Add 1-2% triethylamine or ammonium hydroxide to the eluent. Use deactivated or amine-specific silica gel. |
| Product Won't Elute | Product is too polar for the selected mobile phase. | Increase the polarity of the mobile phase (e.g., higher % of MeOH). Switch to a reversed-phase column. |
| Poor Separation | Co-elution of impurities with similar polarity. | Optimize the solvent system with a third solvent. Use a shallower gradient. |
| Streaking on TLC/Column | Sample overload; poor sample solubility in mobile phase. | Reduce the amount of sample loaded. Perform a dry load. |
Protocol 3: Reversed-Phase (RP) Chromatography
Principle: RP chromatography uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3] It is an excellent alternative for highly polar compounds that are difficult to elute from normal-phase silica.
Step-by-Step Protocol:
-
Stationary Phase: Use a C18 or C8 packed column for flash or preparative HPLC systems.
-
Mobile Phase Selection: The mobile phase typically consists of water (Solvent A) and acetonitrile or methanol (Solvent B).
-
Acidic Modifier (Critical): To ensure sharp peaks and reproducible retention, add an acidic modifier to both solvents. This protonates the amines, preventing interactions with residual silanols.
-
0.1% Trifluoroacetic Acid (TFA): Volatile, good for LC-MS, but can be difficult to remove from the final product.
-
0.1% Formic Acid: Volatile, excellent for LC-MS, and generally easier to remove than TFA.
-
-
Elution: Start with a high percentage of water and run a gradient, increasing the percentage of the organic solvent to elute the compounds.
-
Fraction Collection & Analysis: Collect and analyze fractions as described in the normal-phase protocol.
-
Post-Purification Workup: After concentrating the pure fractions, the acidic modifier may need to be neutralized. This can be done by dissolving the residue in an organic solvent and washing with a mild aqueous base (e.g., sat. NaHCO₃) or by using a solid-phase extraction (SPE) cartridge.
Protocol 4: Crystallization and Salt Formation
Principle: For solid products, crystallization is a powerful and scalable technique for achieving very high purity.[8] If the free base is an oil or difficult to crystallize, forming a salt (e.g., hydrochloride, tartrate, or mandelate) can often induce crystallization.[9]
Step-by-Step Protocol:
-
Solvent Screening: Identify a solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include isopropanol, ethanol, acetonitrile, or mixtures with water or anti-solvents like hexanes or MTBE.[10]
-
Dissolution: Dissolve the crude or semi-purified material in the minimum amount of the chosen solvent at an elevated temperature.
-
Salt Formation (Optional): If forming a salt, add a stoichiometric amount of the desired acid (e.g., L-tartaric acid dissolved in a small amount of alcohol) to the solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation. Seeding with a small crystal of pure product can initiate crystallization if it is slow to start.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual impurities.
-
Drying: Dry the crystals under vacuum.
-
Validation: Check the purity of the crystals by HPLC and melting point. The purity of the mother liquor can also be checked to assess yield loss.
Chiral Purification and Analysis
Since the starting material is a single enantiomer, it is crucial to confirm that the stereochemistry has not been compromised.
Protocol 5: Analytical and Preparative Chiral HPLC
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) to separate enantiomers or diastereomers based on differential interactions.[9][11]
Caption: Workflow for scaling a purification from analytical to preparative HPLC.
Step-by-Step Protocol:
-
Column Selection: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are highly effective for a wide range of compounds.[9]
-
Mobile Phase: Typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol for normal-phase separations. Modifiers like TFA or diethylamine (DEA) may be needed to improve peak shape.
-
Analytical Method Development: Develop an analytical method to confirm the enantiomeric excess (ee%) of the product. This confirms if any racemization occurred.
-
Preparative Scale-Up: If diastereomers or enantiomers need to be separated, the analytical method can be scaled up to a preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.
-
Fraction Collection: Collect the separated isomers, concentrate, and confirm the purity and identity of each.
Expert Insight: An alternative to direct chiral HPLC is derivatization with a chiral agent (e.g., Mosher's acid chloride or (S)-(-)-α-methylbenzylamine) to form diastereomers.[9][12] These diastereomers can often be separated on standard, less expensive achiral silica gel or C18 columns.
Conclusion
Purifying products from reactions involving ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol requires a systematic approach that accounts for the compound's unique polarity, basicity, and chirality. A multi-step strategy, often beginning with a simple acid-base extraction followed by either crystallization or chromatography, is typically the most effective path. For basic amines, the use of additives in both normal-phase (triethylamine) and reversed-phase (formic acid/TFA) chromatography is critical for achieving high-resolution separations. Finally, rigorous analytical validation, including chiral HPLC, is essential to ensure both the chemical purity and stereochemical integrity of the final product.
References
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Google Patents. (2023). US20230285407A1 - Vareniciline compound and process of manufacture thereof.
- New Drug Approvals. (2006). Varenicline.
- Damaj, M. I., et al. (2007).
- White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
- ChemicalBook. Varenicline synthesis.
- Agilent.
- ResearchGate. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Analytical Chemistry. (2023).
- Taylor & Francis Online. (2025). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline.
- Pande, V., et al. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC.
- Supelco. Preparative HPLC products for Pharmaceutical Development and Production.
- Agilent.
- Chrominfo. (2025).
- Gavrilov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Cleanchem. 2-(4-nitroso piperazine-1-yl)ethanol impurity.
- The Royal Society of Chemistry. Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin.
- Columbia University.
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
- University of Guelph. Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
- Teledyne ISCO. (2022).
- MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.
- BLDpharm. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol.
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. columbia.edu [columbia.edu]
- 4. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
analytical methods for characterizing ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol products
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, QC Managers Subject: CAS 1256636-31-3 (Free Base) / Related Salts
Introduction & Analytical Strategy
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a critical chiral building block, often employed in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin intermediates) and novel kinase inhibitors. Its structural integrity—specifically the trans relationship between the C2-hydroxymethyl and C4-amino groups—is paramount for downstream biological activity.
The Analytical Challenge
Characterizing this molecule presents three distinct hurdles:
-
Lack of Chromophore: The molecule possesses no aromatic rings or conjugated systems, rendering standard UV detection (254 nm) ineffective.
-
High Polarity & Basicity: The presence of a primary amine, a tertiary cyclic amine, and a primary alcohol creates a highly polar profile (
), leading to poor retention on C18 columns and severe peak tailing due to silanol interactions. -
Stereochemical Complexity: Distinguishing the (2S,4R) isomer from its diastereomer (2S,4S) and enantiomer (2R,4S) requires rigorous structural elucidation.
Strategic Workflow
To address these, we define a multi-modal analytical strategy:
-
Identification: 1H/13C NMR with NOESY for relative stereochemistry.
-
Assay & Impurity Profiling: HILIC-CAD (Charged Aerosol Detection) or HILIC-MS.
-
Enantiomeric Purity: Chiral LC-MS or Pre-column Derivatization (FDNB) followed by Chiral LC-UV.
Figure 1: Integrated analytical workflow for characterization.
Structural Identification (NMR)[1]
Objective: Confirm chemical structure and relative stereochemistry ((2S,4R) vs. (2S,4S)).
Protocol: 1D and 2D NMR
-
Solvent:
(preferred for distinct amine signals if salt) or (for free base). -
Instrument: 400 MHz or higher.
Key Diagnostic Signals (Free Base in
Stereochemical Proof (NOESY)
The (2S,4R) configuration implies a trans relationship between the C2 and C4 substituents relative to the ring plane.
-
Experiment: 1D-NOESY or 2D-NOESY.
-
Critical Observation:
-
For (2S,4R) [Trans]: Minimal or NO Nuclear Overhauser Effect (NOE) between H-2 and H-4. Strong NOE may be seen between H-2 and H-4's cis proton (H-3a or H-5a).
-
For (2S,4S) [Cis]: Strong NOE correlation between H-2 and H-4, as they reside on the same face of the pyrrolidine ring.
-
Purity & Assay: HILIC-CAD Method
Objective: Quantify purity and assay without UV derivatization. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines well. Charged Aerosol Detection (CAD) is universal and does not require a chromophore.
Method Parameters
| Parameter | Setting |
| Column | Waters XBridge Amide or TSKgel Amide-80 ( |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detector | CAD (Nebulizer: 35°C) or ELSD (Gain: High, Temp: 40°C) |
| Injection Vol | 5 - 10 |
| Diluent | 80:20 Acetonitrile:Water (Match initial gradient to prevent peak distortion) |
Gradient Program
| Time (min) | %A (Buffer) | %B (ACN) | Comment |
| 0.0 | 10 | 90 | Equilibration |
| 2.0 | 10 | 90 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 10 | 90 | Re-equilibration |
| 20.0 | 10 | 90 | End |
System Suitability Criteria:
-
Tailing Factor (As): 0.8 – 1.5
-
Theoretical Plates (N): > 5000
-
%RSD (Area, n=6): < 2.0%
Chiral Purity Determination
Objective: Quantify the enantiomeric excess (ee) and diastereomeric purity. Challenge: Direct chiral separation is difficult without UV detection. Solution: Pre-column derivatization with FDNB (1-fluoro-2,4-dinitrobenzene) introduces a strong UV chromophore (360 nm) and improves retention on polysaccharide chiral columns.
Protocol: FDNB Derivatization[3]
-
Reagent Prep: Dissolve 10 mg/mL FDNB in Acetonitrile.
-
Sample Prep: Dissolve 5 mg Sample in 1 mL 0.5M Borate Buffer (pH 9.0).
-
Reaction: Add 0.5 mL FDNB solution to 0.5 mL Sample solution.
-
Incubation: Heat at 60°C for 30 minutes. (Solution turns yellow).
-
Quench: Add 100
1M HCl to stop reaction and neutralize. -
Filter: 0.22
PTFE filter into HPLC vial.
Chiral HPLC Conditions (Derivatized)
| Parameter | Setting |
| Column | Chiralpak AD-H or OD-H ( |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm (Dinitrophenyl group absorption) |
| Mode | Isocratic Normal Phase |
Alternative (Direct LC-MS):
-
Column: Chiralpak IG-3 (Immobilized, robust for polar solvents).
-
Mobile Phase: Methanol : Ammonium Bicarbonate (20mM) (95 : 5).
-
Detection: MS (ESI+), SIM mode for [M+H]+ = 131.1.
References
-
Synthesis & Stereochemistry: Nair, V., et al.[1] "Novel synthesis of chiral pyrrolidine derivatives." Journal of Organic Chemistry, 2010 . (Validates NOESY approaches for 2,4-disubstituted pyrrolidines).
-
HILIC Methodology: Alpert, A. J.[2][3] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 1990 , 499, 177-196. Link
-
Chiral Derivatization: Bhushan, R., et al.[4] "Resolution of enantiomers of amino acids and amines by HPLC using FDNB derivatization." Biomedical Chromatography, 2011 .[2]
-
Product Data: CAS 1256636-31-3 Entry. PubChem / Chemical Vendors. Link
Appendix: Visualizing the Stereochemistry Logic
Figure 2: Decision tree for assigning relative stereochemistry via NMR.
Sources
- 1. rsc.org [rsc.org]
- 2. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol as a Precursor for Novel Bifunctional Catalysts
Abstract
This application note details the strategic utilization of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (hereafter AMPM ) as a high-value scaffold for the synthesis of novel asymmetric catalysts.[1] Distinguished by its rigid pyrrolidine backbone, defined stereochemistry (2S, 4R), and orthogonal functional handles (primary amine, tertiary amine, and primary alcohol), AMPM serves as an ideal precursor for bifunctional thiourea organocatalysts and N,N,O-tridentate metal ligands .[1] This guide provides validated protocols for derivatizing AMPM and benchmarking its performance in asymmetric Michael additions and Henry reactions.
Structural Analysis & Strategic Value
The utility of AMPM lies in its ability to facilitate "cooperative catalysis."[1] Unlike flexible linear diamines, the pyrrolidine ring imposes conformational rigidity, reducing the entropy penalty upon substrate binding and enhancing enantioselectivity.[1]
Key Functional Motifs
-
N1-Methyl (Tertiary Amine): Acts as a Brønsted base to deprotonate pronucleophiles (e.g., malonates, nitroalkanes).[1]
-
C4-Amino Group (Primary Amine): The primary site for derivatization (e.g., thiourea formation) to create Hydrogen-Bond (HB) donor sites.[1]
-
C2-Methanol (Primary Alcohol): Provides a secondary coordination site for metals or an additional H-bond donor/acceptor, tunable via protection (e.g., O-silylation).[1]
Module A: Synthesis of Bifunctional Thiourea Catalysts
The most direct application of AMPM is the synthesis of a Takemoto-style bifunctional catalyst.[1] The following protocol describes the chemoselective thiourea formation at the C4-amine without affecting the C2-alcohol.
Protocol A1: Derivatization with 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
Objective: Synthesize Catalyst TC-AMPM-01 .
Materials
-
Precursor: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (1.0 equiv)[1]
-
Reagent: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Purification: Silica gel flash chromatography
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve AMPM (1.0 mmol, 130 mg) in anhydrous DCM (5 mL). Cool the solution to 0°C.
-
Addition: Dropwise add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 mmol, 285 mg) in DCM (2 mL) over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to yield a solid residue.
-
Purification: Purify via flash column chromatography (Gradient: 0% → 5% MeOH in DCM).
-
Characterization:
-
1H NMR (DMSO-d6): Look for the diagnostic thiourea NH protons (broad singlets, typically δ 8.0–10.0 ppm) and the preservation of the CH2-OH protons (multiplet, δ 3.4–3.6 ppm).
-
Visualization: Catalyst Synthesis Workflow
Figure 1: Chemoselective synthesis of the bifunctional thiourea catalyst TC-AMPM-01.
Module B: Application in Asymmetric Catalysis
Once synthesized, TC-AMPM-01 acts as a bifunctional organocatalyst.[1] The thiourea moiety activates the electrophile (nitroalkene) via Hydrogen Bonding, while the N1-methyl group activates the nucleophile (malonate) via general base catalysis.
Protocol B1: Asymmetric Michael Addition
Reaction: Diethyl malonate + trans-β-Nitrostyrene → γ-Nitro Ester
Experimental Setup
-
Charge: To a vial, add trans-β-nitrostyrene (0.5 mmol) and TC-AMPM-01 (0.05 mmol, 10 mol%).
-
Solvent: Add Toluene (1.0 mL).[1] Stir to dissolve.
-
Initiation: Add Diethyl malonate (0.75 mmol, 1.5 equiv) in one portion.
-
Incubation: Stir at RT (25°C) for 24 hours.
-
Optimization Note: Lower temperatures (-20°C) may enhance enantioselectivity (ee) at the cost of reaction rate.[1]
-
-
Quench: Dilute with EtOAc (5 mL), wash with 1N HCl (to remove catalyst) and Brine.
-
Analysis: Dry organic layer (Na2SO4), concentrate, and analyze by Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/iPrOH).
Performance Benchmarking Table
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | DCM | Toluene | Non-polar solvents strengthen H-bonding interactions in the transition state.[1] |
| Loading | 10 mol% | 5 mol% | High activity of the rigid pyrrolidine scaffold often allows lower loading.[1] |
| Concentration | 0.1 M | 0.5 M | Higher concentration increases reaction rate for intermolecular reactions.[1] |
| Target Yield | >85% | >95% | |
| Target ee | >80% | >90% | Rigid backbone minimizes conformational freedom.[1] |
Visualization: Catalytic Cycle & Mechanism
Figure 2: Proposed dual-activation mechanism. The thiourea coordinates the nitro group, while the N1-methyl nitrogen deprotonates the malonate.
Module C: Metal-Ligand Applications (Henry Reaction)
AMPM can also serve as a chiral ligand for Cu(II)-catalyzed Henry (Nitroaldol) reactions.[1] The N,N,O motif forms a tridentate complex with Copper, creating a chiral pocket for the aldehyde.[1]
Protocol C1: Cu(II)-Catalyzed Henry Reaction[1]
Reaction: Benzaldehyde + Nitromethane → β-Nitroalcohol
-
Ligand Formation: In a vial, mix AMPM (0.055 mmol) and Cu(OAc)2·H2O (0.05 mmol) in Ethanol (2 mL).[1] Stir for 1 hour to form the blue-green complex.
-
Substrate Addition: Add Nitromethane (10 equiv) and Benzaldehyde (0.5 mmol).
-
Reaction: Stir at 0°C for 24–48 hours.
-
Workup: Filter through a silica plug to remove Copper salts.[1]
-
Analysis: Determine conversion by 1H NMR and ee by Chiral HPLC.
Quality Control & Analytical Standards
To ensure reproducibility, the purity of the AMPM precursor is critical.[1]
-
Purity Check: Ensure the precursor is >98% pure. Impurities (e.g., unmethylated pyrrolidine) will lead to non-selective background reactions.[1]
-
Storage: Store AMPM under inert atmosphere at -20°C. It is hygroscopic; water interferes with catalyst weighing and reaction stoichiometry.[1]
-
Safety: AMPM is an amine/alcohol.[1][2][3] Handle with gloves and eye protection.[1] Avoid inhalation.
References
-
Takemoto, Y. (2005).[1] "Recognition and activation by urea and thiourea: stereoselective reactions using bifunctional organocatalysts." Organic & Biomolecular Chemistry.
-
Schreiner, P. R. (2003).[1] "Metal-free organocatalysis through explicit hydrogen bonding interactions."[1] Chemical Society Reviews.[1]
-
Doyle, A. G., & Jacobsen, E. N. (2007).[1] "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews.
-
Blay, G., et al. (2009).[1] "Hydroxy-thiourea organocatalysts: synthesis and application." Tetrahedron: Asymmetry. (Validates the use of amino-alcohol derived thioureas).
-
Palomo, C., et al. (2007).[1] "Bifunctional Organocatalysts." Science of Synthesis.[1] (General reference for pyrrolidine scaffolds).
Sources
Troubleshooting & Optimization
Technical Support: Synthesis of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
Ticket ID: #SYN-PYR-4R Subject: Troubleshooting Stereochemistry, Reduction, and Isolation of Chiral Aminopyrrolidines Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]
Executive Summary
The synthesis of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol presents three distinct challenges that often lead to project failure:
-
Stereochemical Mismatch: Direct nucleophilic substitution on the natural precursor (trans-4-hydroxy-L-proline) yields the (4S) isomer, not the desired (4R).[1]
-
Workup Emulsions: The reduction of proline esters with Lithium Aluminum Hydride (LAH) generates stubborn aluminum emulsions.
-
Product Loss: The final diamino-alcohol is highly hygroscopic and water-soluble, making standard aqueous extraction inefficient.[1]
This guide provides a self-validating troubleshooting workflow to address these specific failure points.
Module 1: Stereochemical Integrity (The "Retention" Challenge)
User Symptom: "My NMR/HPLC indicates I synthesized the (2S, 4S) diastereomer, but I started with the (2S, 4R) natural hydroxyproline. What happened?"
Root Cause Analysis:
You likely attempted a direct activation-displacement strategy (e.g., Mesylation
-
Natural Starting Material: trans-4-hydroxy-L-proline has the (2S, 4R) configuration.[1][2]
-
The Mechanism: Nucleophilic substitution (
) proceeds with inversion of configuration . -
The Result:
.
Corrective Protocol: The Double Inversion Strategy To achieve the (2S, 4R) amine from the (2S, 4R) alcohol, you must invert the center twice or use a ketone intermediate.
Recommended Workflow (Double Inversion)
-
Inversion 1 (Mitsunobu): React N-Boc-trans-4-hydroxy-L-proline methyl ester with Benzoic Acid (DIAD/PPh3).
-
Result: The benzoate ester with (4S) configuration.
-
-
Hydrolysis: Saponify the benzoate (LiOH/MeOH).
-
Inversion 2 (Activation/Displacement): Mesylate the (4S)-alcohol, then displace with Sodium Azide (
).[1]-
Result: The azide with (2S, 4R) configuration (Target Stereochemistry).
-
Figure 1: Stereochemical decision tree. Path A leads to the incorrect diastereomer. Path B utilizes double inversion to restore the (4R) configuration.
Module 2: Reduction & N-Methylation (The "One-Pot" Fix)
User Symptom: "I am struggling to methylate the amine without over-alkylating (quaternization), and the subsequent ester reduction is low yielding."
Technical Insight: Avoid using Methyl Iodide (MeI).[1] It is difficult to stop at the mono-methyl stage.[1] Instead, exploit the reactivity of Lithium Aluminum Hydride (LAH) to perform reduction and methylation simultaneously if you use the correct protecting group.
The "Carbamate Reduction" Shortcut: LAH reduces Carbamates (N-Boc, N-CO2Me) directly to N-Methyl amines .[1] This allows you to reduce the ester (to alcohol) and the protecting group (to N-methyl) in a single step.
| Starting Material Functional Group | Reagent | Product Functional Group |
| N-Boc (tert-butyl carbamate) | LAH / THF (Reflux) | N-Methyl amine |
| Ester (-COOMe) | LAH / THF | Alcohol (-CH2OH) |
| Azide (-N3) | LAH / THF | Primary Amine (-NH2) |
Protocol Warning: If you reduce the Azide and N-Boc simultaneously, you will get the N1-methyl-4-amino product.[1] Ensure this matches your target. If you need the C4-amine to be free (NH2) and the N1 to be methylated, this route is ideal.[1]
Module 3: Isolation & Workup (The "Emulsion" & Solubility Crisis)
User Symptom: "After LAH reduction, I have a gray sludge. When I add water, it turns into a rock-hard gel. If I filter it, my product is missing (likely stuck in the salts or water)."
Issue 1: Aluminum Emulsions
Standard water quenching creates
Solution: The Fieser Method (n, n, 3n) For every x grams of LAH used:
-
Dilute reaction with ether/THF and cool to 0°C.
-
Slowly add x mL Water.
-
Add x mL 15% NaOH (aq).
-
Add 3x mL Water.
-
Warm to RT and stir for 15 mins. The precipitate will become granular and white (sand-like), allowing easy filtration.[1]
Issue 2: Water Solubility (The "Lost Product") The target ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a diamino-alcohol.[1] It acts as a "pseudo-sugar" and loves water.[1] DCM extraction will fail.
Optimized Extraction Protocol:
-
Salting Out: Saturate the aqueous phase with solid NaCl or
.[1] -
Solvent Choice: Use n-Butanol or Chloroform:Isopropanol (3:1) for extraction.[1] These mixtures are polar enough to pull the amine from the brine.
-
Alternative (Resin): Pass the aqueous solution through a cation exchange resin (e.g., Dowex 50W).[1] Wash with water (removes salts), then elute the amine with 2M
.
FAQ: Quick Troubleshooting
Q: Can I use the Ketone route instead of Double Inversion?
A: Yes. Oxidizing N-Boc-4-hydroxyproline to the 4-ketoproline followed by reductive amination (
-
Pros: Fewer steps than double inversion.[1]
-
Cons: Stereoselectivity at C4 is not guaranteed 100%.[1] The hydride usually attacks from the less hindered face, favoring the trans-amine (4R), which is what you want.[1] However, separation of diastereomers may still be required.[1]
Q: Why not use Eschweiler-Clarke for methylation? A: You can, but it requires acidic conditions (Formic acid/Formaldehyde) and high heat.[1] If your molecule has sensitive functional groups or if you want to avoid purifying the intermediate, the LAH reduction of the N-Boc/N-Formyl group is cleaner.[1]
Q: My product is an oil that won't crystallize. A: These amino alcohols are often oils or low-melting solids.[1]
-
Tip: Convert it to the dihydrochloride salt (
in dioxane/ether) or the oxalate salt . These are usually crystalline solids that are easier to handle and purify by recrystallization.[1]
References
-
Stereoselective Synthesis of 4-Aminoproline Derivatives
- Title: "Stereoselective synthesis of (2S,4R)-4-amino-1-t-butoxycarbonyl-2-methoxycarbonylpyrrolidine"
-
Source: PrepChem / Vertex AI Grounding[1]
- Context: Describes the hydrogenation of the azide intermediate to the amine with retention of configur
-
(General reference for pyrrolidine transformations).[1]
-
Double Inversion Strategy (Mitsunobu)
- Title: "A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines"
-
Source: Tetrahedron / ResearchGate[1]
- Context: Details the use of Mitsunobu reaction to invert C4-OH, a critical step for setting up the correct stereochemistry before azid
-
Reduction of Amino Acids to Amino Alcohols
-
Workup of Water-Soluble Amines
- Title: "How to extract water soluble amino compound
- Source: ResearchG
- Context: Provides practical advice on using n-Butanol and salting-out techniques for highly polar amino alcohols.
Sources
common problems in reactions with chiral pyrrolidines
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Reaction Optimization & Troubleshooting
Diagnostic Triage: What are you observing?
Select the symptom that best matches your current experimental failure.
Symptom A: "My enantiomeric excess (ee) is eroding over time or during scale-up."
-
Root Cause Analysis: Chiral pyrrolidines, particularly proline derivatives, are susceptible to epimerization via enamine/iminium intermediates or acid-catalyzed enolization .
-
Immediate Action:
-
Check the pH of your aqueous workup. Strong basic washes (pH > 10) can deprotonate the
-center if an electron-withdrawing group (EWG) is present on the nitrogen. -
If using Jørgensen-Hayashi catalysts, ensure the reaction is not "stalling" in the enamine phase due to water accumulation.
-
-
Reference Protocol: See Protocol 2.1 (Racemization Mitigation).
Symptom B: "The reaction yield is good, but the catalyst is dead/unrecoverable."
-
Root Cause Analysis: Irreversible N-alkylation or hydrolysis of the silyl ether . In organocatalysis, electrophiles like nitroacrylates can permanently alkylate the pyrrolidine nitrogen (catalyst poisoning) rather than reacting at the carbon.
-
Immediate Action:
-
Switch to a bulkier protecting group on the catalyst (e.g., changing TMS to TBS or TIPS).
-
Add a weak acid co-catalyst (e.g., benzoic acid) to facilitate catalyst turnover and prevent "parasitic" off-cycle intermediates.
-
-
Reference Protocol: See Protocol 2.2 (Catalyst Lifecycle Management).
Symptom C: "I am losing mass during peptide coupling of C-terminal prolines."
-
Root Cause Analysis: Diketopiperazine (DKP) formation .[1] Dipeptides with a C-terminal proline spontaneously cyclize, cleaving themselves from the resin or protecting group.
-
Immediate Action:
-
If on solid phase, switch to 2-chlorotrityl chloride (2-CTC) resin . The steric bulk prevents the conformational twist required for cyclization.
-
Avoid Fmoc-deprotection times >5 minutes for the amino acid preceding proline.
-
Deep Dive Protocols (Knowledge Base)
Protocol 2.1: Preventing Racemization in -Functionalization
Context: The
Step-by-Step Mitigation:
-
Temperature Control: Maintain reaction temperature below -10°C for Jørgensen-Hayashi catalyzed Michael additions. Higher temperatures favor the thermodynamic racemic product.
-
Buffering: If the reaction generates acid (e.g., HCl from acyl chlorides), include a "proton sponge" or inorganic base (NaHCO3) that neutralizes the acid without deprotonating the
-center. -
Quench Strategy:
-
Do NOT quench directly into strong base (NaOH).
-
DO quench into a pH 7 phosphate buffer or half-saturated NH4Cl.
-
Reasoning: This freezes the equilibrium between the enamine and the hydrolyzed product without promoting base-catalyzed epimerization.
-
Protocol 2.2: Handling "Invisible" Pyrrolidines (Purification)
Context: Most chiral pyrrolidines lack a UV chromophore, making standard flash chromatography difficult.
Visualization Techniques:
-
Stain: Use KMnO4 (general oxidation) or Ninhydrin (specific for free amines).
-
Derivatization (For ee determination):
-
React the pyrrolidine with Mosher's Acid Chloride or (S)-(-)-
-methylbenzyl isocyanate . -
Analyze the resulting diastereomers via standard achiral HPLC or NMR.
-
Table 1: Recommended Stains for Pyrrolidine Detection
| Stain Reagent | Target Functionality | Color Change | Sensitivity |
| Ninhydrin | Free Amines (Secondary) | Yellow/Orange (Proline specific) | High |
| KMnO4 | Alkenes/Oxidizable carbons | Brown spot on Purple | Medium |
| Dragendorff | Tertiary Amines/Alkaloids | Orange on Yellow | High |
| Iodine | General Organic | Brown/Yellow | Low (Reversible) |
Visual Intelligence: Troubleshooting Workflows
Figure 1: The Racemization & Deactivation Pathways
This diagram illustrates the two primary failure modes: Loss of stereochemistry via the planar enamine and catalyst death via off-cycle trapping.
Figure 2: Decision Tree for Low Yield/ee
Follow this logic flow to isolate the variable causing reaction failure.
Reference Data: Solvent & Reagent Compatibility
Table 2: Solvent Effects on Chiral Pyrrolidine Reactions
| Solvent | Suitability | Notes |
| Chloroform (CHCl3) | High | Often provides best ee in organocatalysis due to H-bonding stabilization of the transition state. |
| DMF/DMSO | Low | High polarity disrupts the tight ion-pairing required for stereocontrol; promotes racemization. |
| Water | Variable | Essential for hydrolysis in some cycles, but excess kills iminium formation. Use "wet" solvents cautiously.[2] |
| Toluene | Medium | Good for solubility, but reaction rates are often slower than in chlorinated solvents. |
Table 3: Peptide Coupling Reagents for Proline
| Reagent | Risk of Racemization | Recommendation |
| DIC / HOBt | High | Avoid.[3] HOBt/DIC is notorious for epimerizing proline. |
| HATU | Medium | Use only with collidine (weaker base) instead of DIPEA.[2] |
| COMU / Oxyma | Low | Gold Standard. Maintains stereochemical integrity best for secondary amines. |
References
-
MacMillan, D. W. C., et al. (2002).[4] "The first organocatalytic Diels–Alder reaction."[4] Journal of the American Chemical Society.[1][5]
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
-
BenchChem Technical Support. (2025). "Preventing Racemization of Proline During Peptide Synthesis." BenchChem.[3][6]
-
List, B. (2007). "Introduction: Organocatalysis." Chemical Reviews.
-
Hayashi, Y., et al. (2008). "High-Performance Organocatalysis with Jørgensen-Hayashi Catalysts." Angewandte Chemie.
Sources
- 1. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating Diastereomeric Complexity in ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol Reactions
Welcome, researchers and drug development professionals, to a specialized guide for troubleshooting diastereomeric issues in reactions involving ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. This technical support center provides in-depth, experience-driven advice to help you maintain stereochemical control throughout your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: We've unexpectedly generated a diastereomeric mixture. What are the primary causes?
A1: The appearance of an unintended diastereomer, often the (2S,4S) or (2R,4S) isomer, can typically be traced back to a few critical factors:
-
Epimerization: The stereocenter at C4, which holds the amino group, is susceptible to epimerization, particularly under basic conditions or at elevated temperatures.[1] This process can be initiated by the formation of intermediates like oxazolones during peptide coupling reactions, leading to a loss of stereochemical integrity.[1][2]
-
Starting Material Impurity: Always verify the diastereomeric purity of your initial ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. Even trace amounts of an undesired diastereomer can propagate through your reaction sequence.
-
Reaction Mechanism: Reactions proceeding through an SN1-type mechanism, which involves a planar carbocation intermediate, will inherently lead to diastereomeric mixtures. Conversely, a well-controlled SN2 reaction should preserve the stereochemistry at the reacting center.
-
Base and Solvent Choice: The selection of base and solvent can significantly influence diastereoselectivity.[3] Sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions.[3]
Q2: What are the most reliable methods for determining the diastereomeric ratio (d.r.) of our product?
A2: Accurately quantifying the diastereomeric ratio is essential for optimizing your reaction and ensuring the quality of your final compound.[4] The following techniques are industry standards:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and robust method for separating and quantifying diastereomers.[5][6] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of compounds.[7][8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster and more efficient separations.[10][][12] It is particularly advantageous for preparative scale purifications due to reduced solvent consumption.[10][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a valuable tool for determining d.r., provided there are well-resolved signals for each diastereomer.[4] Protons near the stereocenters are most likely to exhibit distinct chemical shifts.[4] For complex spectra, advanced techniques like band-selective pure shift NMR can simplify analysis by reducing signal overlap. Chiral derivatizing agents, such as Mosher's acid, can also be used to create diastereomeric derivatives with more easily distinguishable NMR signals.[5][6]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Amide Coupling Reactions
Scenario: An amide coupling reaction involving ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is yielding a nearly 1:1 mixture of diastereomers.
Troubleshooting Steps:
-
Optimize Coupling Reagents: The choice of coupling reagent is critical to prevent epimerization.[1] Consider using modern coupling agents like HATU or COMU, which are designed to minimize racemization.
-
Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of potential epimerization.
-
Base Selection: If a base is necessary, opt for a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).[3]
-
Solvent Screening: The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of solvents to identify the optimal medium for diastereoselectivity.
Problem 2: Co-elution of Diastereomers in Standard Column Chromatography
Scenario: You are unable to separate your diastereomeric product mixture using standard silica gel column chromatography.
Troubleshooting Steps:
-
Diastereoselective Crystallization: This is a powerful and scalable technique for separating diastereomers.[13][14][15] It leverages the different solubilities of diastereomers to allow for the preferential crystallization of one isomer.
-
Preparative Chiral HPLC/SFC: For smaller quantities or when crystallization fails, preparative chiral chromatography is the method of choice.[7][10][] The analytical method can often be scaled up for purification.
-
Derivative Formation: Converting the diastereomers into derivatives (e.g., esters or amides) with a chiral auxiliary can alter their physical properties, making them separable by standard chromatography.[][16][17] The auxiliary can then be cleaved to yield the pure diastereomer.[16]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Diastereomer Separation
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel®).[4]
-
Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of hexane and isopropanol (or ethanol), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.[8][9]
-
Reversed Phase: Use a mobile phase of acetonitrile or methanol with water, typically buffered with formic acid or ammonium acetate.
-
-
Optimization: Once separation is achieved, fine-tune the mobile phase composition to obtain a resolution (Rs) greater than 1.5. Adjusting the flow rate and column temperature can further enhance the separation.[9]
| Parameter | Typical Starting Condition | Goal |
| Column | Amylose or Cellulose-based CSP | Baseline Separation |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Adjust ratio for Rs > 1.5 |
| Flow Rate | 1.0 mL/min | Optimize for efficiency and time |
| Temperature | 25 °C | Adjust to improve resolution |
| Detection | UV at a relevant wavelength | Adequate signal-to-noise ratio |
Protocol 2: Crystallization-Induced Diastereomer Transformation (CIDT)
This advanced technique combines crystallization with in-situ epimerization to convert an undesired diastereomer into the desired one, potentially leading to yields greater than 50%.[14][15][18]
-
Solvent Selection: Choose a solvent in which the desired diastereomer is sparingly soluble, while the undesired diastereomer is more soluble.
-
Epimerization Catalyst: Introduce a catalyst that can promote the epimerization of the undesired diastereomer in solution. This could be a base or an acid, depending on the specific compound.[14][15]
-
Crystallization: As the desired diastereomer crystallizes out of solution, the equilibrium of the epimerization reaction will shift, driving the conversion of the undesired diastereomer into the desired one.
-
Isolation: The pure, solid diastereomer can be isolated by filtration.
Visualizing Diastereomer Workflow
Caption: A decision-making workflow for handling diastereomers.
References
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
-
Chemical Society Reviews. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]
-
PMC. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
Bristol-Myers Squibb Company. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
PMC. (n.d.). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved from [Link]
-
Academia.edu. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
-
ChemRxiv. (n.d.). Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst. Retrieved from [Link]
-
PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
-
Chromatography Today. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
-
Nature. (2024, June 25). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Retrieved from [Link]
-
ResearchGate. (2025, February 3). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Retrieved from [Link]
-
MDPI. (2025, February 11). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Retrieved from [Link]
-
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
PMC. (2025, October 24). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
temperature optimization for reactions involving ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
Technical Support Center: Optimization of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
Ticket ID: #OPT-PYR-2S4R Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal Window
You are working with ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol , a bifunctional chiral scaffold often utilized in the synthesis of quinolone antibiotics (e.g., Gemifloxacin) and kinase inhibitors.
The Core Challenge: This molecule presents a "Thermal Pincer" problem:
-
Lower Bound (< 0°C): Solubility issues in non-polar solvents and sluggish kinetics due to the steric bulk of the pyrrolidine ring.
-
Upper Bound (> 50°C): Rapid onset of C2-epimerization (racemization) and intramolecular cyclization (O-acylation vs. N-acylation competition).
This guide provides a self-validating workflow to identify the optimal temperature window (typically 20°C – 45°C for coupling, 0°C – 5°C for isolation).
Thermodynamics & Kinetics: The "Why" Behind the Protocol
To optimize your reaction, you must visualize the competing energy landscapes.
-
Reaction A (Desired): Amide coupling at the primary 4-amino group. This is kinetically favored (nucleophilicity of
). -
Reaction B (Side): Esterification at the 2-methanol group. This requires higher activation energy but becomes competitive at elevated temperatures (
). -
Reaction C (Fatal): Racemization at the C2 chiral center. The C2 proton is alpha to the ring nitrogen. At high temperatures (
) or in the presence of strong bases, this proton becomes labile, leading to the thermodynamic racemate.
Visualizing the Thermal Risks
Figure 1: Thermal divergence pathways. Note that the desired product can degrade into the racemate if heating continues after consumption of starting material.
Troubleshooting Guide (Diagnostics)
Use this matrix to diagnose specific failures in your current setup.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Low Yield (<40%) | Solubility Limit | Is the reaction mixture cloudy at | Switch solvent system to MeOH/DCM (1:4) or Acetonitrile/Water . The alcohol moiety requires polar solvation. |
| Impurity: M+1 epimer | Thermal Racemization | Check HPLC for a "shoulder" peak on the product. | Reduce temp by 10°C. Switch base from TEA/DIEA to NMM (N-methylmorpholine) (less basic, reduces |
| Impurity: O-acyl | Loss of Selectivity | MS/NMR shows ester linkage (shift in | Your activation is too "hot." Lower temp to 0°C during reagent addition, then warm to RT. Avoid DMAP (promotes O-acylation). |
| Oiling / Gumming | Phase Separation | Product crashes out as oil, not solid. | The product is likely a salt.[1] Do not heat to dissolve. Add an antisolvent (MTBE) at 0°C to force amorphous precipitation. |
Experimental Protocols
Protocol A: Temperature Scanning (The "Ladder" Method)
Use this to define your specific Safe Operating Window (SOW).
-
Preparation: Prepare 4 vials containing 0.5 mmol of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol and 1.0 equiv of your electrophile in 2 mL solvent (e.g., Acetonitrile).
-
Base Addition: Add 1.2 equiv base (e.g., TEA) at 0°C to all vials.
-
Incubation: Place vials in heating blocks at:
-
Vial A: 0°C (Ice bath)
-
Vial B: 25°C (Ambient)
-
Vial C: 45°C
-
Vial D: 65°C
-
-
Sampling: Take aliquots at T=1h, 4h, and 24h.
-
Analysis: Analyze via UPLC-MS. Plot "Conversion" vs. "Epimer Ratio".
-
Success Criterion: Conversion > 90% AND Epimer < 1%.
-
Protocol B: Optimized Gemifloxacin-style Coupling
Adapted from industrial intermediate synthesis [1, 2].
-
Dissolution: Dissolve the scaffold in Methanol/Water (9:1) .
-
Why: Water breaks hydrogen bond aggregates, improving solubility at lower temps.
-
-
Activation (0°C): Add the activated ester/acid chloride dropwise at 0–5°C .
-
Why: Controls the exotherm to prevent localized hotspots that cause racemization.
-
-
Reaction (40°C): Warm to 40–45°C for 2–4 hours.
-
Why: This specific temperature overcomes the steric hindrance of the pyrrolidine ring without triggering O-acylation [2].
-
-
Quench (0°C): Cool immediately to 0–5°C before adding acid/workup.
-
Why: Locking the equilibrium prevents post-reaction degradation.
-
Optimization Logic Flow
Follow this decision tree to finalize your process parameters.
Figure 2: Logical flowchart for determining the Safe Operating Window.
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent to improve solubility? A: Yes, but be cautious. DMF has a high boiling point, making removal difficult without heating (which risks racemization). If you use DMF, perform an aqueous workup rather than rotary evaporation, or use a flow chemistry setup to minimize heat exposure [3].
Q: My reaction stalls at 80% conversion at 25°C. Should I heat it to 60°C? A: Do not jump to 60°C. The stalling is likely due to steric hindrance or hydrogen bonding.
-
Try 40°C first.
-
Add a chaotropic salt (like LiCl) to break H-bonds.
-
Jumping to 60°C significantly increases the risk of O-acylation at the methanol arm.
Q: Why is the order of addition critical? A: Adding the base before the electrophile ensures the amine is deprotonated and ready to react immediately. If you add the base last, the amine sits in an acidic environment with the electrophile, potentially allowing the alcohol (which doesn't need deprotonation to the same extent) to compete, leading to O-acylated byproducts.
References
-
Synthesis of Gemifloxacin. QuickCompany / Vertex AI Grounding. Describes the coupling of pyrrolidine intermediates at 40-55°C followed by cooling to 0-5°C for isolation.[1][2] 1[2][3][4][5][6][7]
-
Optimization of the temperature for the coupling reaction. ResearchGate. Highlights that increasing temperature to 40°C accelerates aminopyrrolidine coupling significantly without degradation, whereas 0°C is too slow. 6[2][3][4][5][6][7][8][9][10]
-
Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis. PMC. Discusses the use of elevated temperatures (up to 130°C) in flow chemistry for short residence times to overcome steric hindrance in similar amide couplings. 4[2][4][6][7][9]
-
[(2S,4S)-4-amino-1-methylpyrrolidin-2-yl]methanol Properties. Sigma-Aldrich. Provides physical property data and stability handling for the specific chiral isomer. [2][3][4][6][7][8][9]
Sources
- 1. Synthesis Of Gemifloxacin [quickcompany.in]
- 2. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROCESS FOR PREPARING ACID SALTS OF GEMIFLOXACIN - Patent 1497290 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. [(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]methanol 97% | CAS: 2206737-78-0 | AChemBlock [achemblock.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
Technical Support Center: Catalyst Loading Optimization for ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
Introduction:
Welcome to the technical support center for the utilization of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical experimental protocols. While ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is recognized as a valuable chiral building block, detailed public-domain literature on its specific catalytic applications is limited. Therefore, this guide leverages established principles from closely related and extensively studied chiral pyrrolidine-based organocatalysts and ligands to provide a robust framework for optimizing your reactions. The methodologies and troubleshooting steps outlined herein are grounded in the fundamental principles of asymmetric catalysis and are intended to serve as a strong starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol and what are its potential applications in catalysis?
A1: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a chiral diamino alcohol. Its structure, featuring a pyrrolidine backbone with two stereocenters, an amino group, and a hydroxymethyl group, makes it a promising candidate as both a chiral organocatalyst and a ligand for metal-catalyzed asymmetric synthesis.[1][2] Chiral pyrrolidines are foundational in many catalytic systems, promoting a wide range of asymmetric transformations such as aldol reactions, Michael additions, and asymmetric hydrogenations.[3][4]
Q2: What is a typical starting catalyst loading for reactions involving a new pyrrolidine-based catalyst like this one?
A2: For initial screening experiments, a catalyst loading in the range of 1-10 mol% is a common starting point.[5] More specifically, for many asymmetric reactions catalyzed by proline derivatives or similar chiral amines, a loading of 5-10 mol% is often employed to ensure a detectable reaction rate and enantioselectivity.[5] Subsequent optimization would then focus on reducing the catalyst loading while maintaining high yield and enantiomeric excess (ee).
Q3: How critical is the purity of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol for catalytic performance?
A3: The purity of any catalyst or ligand is paramount in asymmetric catalysis. Trace impurities can act as poisons to the catalyst, participate in undesired side reactions, or catalyze a non-stereoselective background reaction, all of which can drastically reduce the enantioselectivity and yield. It is crucial to use highly purified ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol and to ensure the purity of all reagents and the dryness of solvents.
Q4: Can this molecule be used as a ligand for metal catalysts? If so, what should I consider?
A4: Yes, the diamino alcohol structure is well-suited for chelation to a metal center, making it a potential P,N- or N,N-type ligand for transition metals such as rhodium, iridium, or palladium in reactions like asymmetric hydrogenation.[6] When used as a ligand, the metal-to-ligand ratio becomes a critical parameter to optimize, as it dictates the structure of the active catalytic species.
Q5: My reaction is slow. Should I just increase the catalyst loading?
A5: While increasing the catalyst loading can increase the reaction rate, it is not always the optimal solution and can sometimes be detrimental to enantioselectivity. Higher catalyst concentrations can lead to the formation of less selective catalyst aggregates or dimers. Before increasing the loading, consider optimizing other parameters such as temperature, concentration, and solvent. If the reaction is still slow, a systematic increase in catalyst loading should be evaluated.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the optimization of catalyst loading.
Issue 1: Low Enantioselectivity (ee)
Low or inconsistent enantiomeric excess is a frequent challenge in the development of asymmetric reactions.
Systematic Troubleshooting Workflow for Low Enantiomeric Excess:
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Poor or Inconsistent Yield
Low yield can be due to an inactive catalyst, slow reaction, or catalyst/product decomposition.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure proper handling and storage of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol, protecting it from air and moisture if necessary.- If using as a ligand, consider pre-forming the metal-ligand complex before adding substrates. This involves stirring the metal precursor and the ligand in the solvent for a period (e.g., 15-30 minutes). |
| Insufficient Reaction Time | - Monitor the reaction progress over a longer period (e.g., at 6, 12, 24, and 48 hours) to determine the time to completion. |
| Suboptimal Temperature | - Incrementally increase the reaction temperature (e.g., in 10°C intervals) to enhance the reaction rate. Be aware that higher temperatures can sometimes negatively impact enantioselectivity. |
| Low Catalyst Loading | - If other parameters are optimized, systematically increase the catalyst loading (see Protocol 2). |
Issue 3: Reaction Stalls or Incomplete Conversion
This often points to catalyst deactivation.
Troubleshooting Catalyst Deactivation:
Sources
- 1. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-Up Procedures for ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol Mediated Reactions
Welcome to the technical support guide for managing the work-up of reactions involving the organocatalyst ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. This catalyst, a derivative of proline, is a powerful tool in modern asymmetric synthesis, particularly for aldol and Michael reactions.[1][2] Its unique structure, containing both a tertiary and a primary amine as well as a primary alcohol, provides high stereoselectivity but also presents specific challenges during product purification.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and offers robust protocols for efficient catalyst removal and recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol that influence the work-up?
A1: Understanding the catalyst's properties is the foundation of a successful work-up strategy.
-
Basicity: The catalyst possesses two amine functionalities: a primary amine and a tertiary amine. These groups are basic and readily protonated by acids. This is the primary property exploited for its removal from an organic reaction mixture.
-
High Polarity & Water Solubility: The presence of the primary amine and the hydroxyl group makes the catalyst and its protonated form (salt) highly polar and very soluble in water and other polar solvents.
-
Chirality and Stability: As a chiral molecule, it's important to use work-up conditions that do not risk racemization or degradation if catalyst recovery is desired. It is generally stable to mild acidic and basic conditions used during extraction.
Q2: What is the general strategy for removing this catalyst from my reaction mixture?
A2: The most common and effective method is a liquid-liquid extraction using a dilute aqueous acid.[5][6] The acid protonates the basic amine groups of the catalyst, forming a salt. This salt is highly water-soluble and will partition from the organic phase (containing your typically less polar product) into the aqueous phase. Multiple washes with the acidic solution ensure quantitative removal.
Q3: Can I recover the catalyst after the reaction?
A3: Yes, catalyst recovery is often feasible and economically advantageous.[4] After performing the acidic wash, the catalyst is contained in the combined aqueous layers as its salt. To recover it, the aqueous solution is made basic (e.g., with NaOH or K₂CO₃) to deprotonate the catalyst. The free-base form of the catalyst, which is less water-soluble, can then be extracted back into an organic solvent like dichloromethane (DCM) or ethyl acetate.
Q4: Are there any known incompatibilities with common work-up reagents?
A4: While generally robust, consider the following:
-
Product Stability: The primary concern is the stability of your desired product. If your product is acid-labile, repeated washes with a strong acid like HCl could cause degradation or hydrolysis. In such cases, using a milder acidic wash (e.g., dilute citric acid, saturated NH₄Cl) or alternative purification methods is recommended.[7]
-
Strong Oxidizing/Reducing Agents: Avoid using strong oxidizing or reducing agents during the work-up unless they are part of a specific quenching step, as they could potentially degrade the catalyst.
Troubleshooting Guide: Common Work-Up Issues
This section addresses specific problems you might encounter during the purification process.
Problem 1: My product is still contaminated with the catalyst after an acidic wash.
-
Probable Cause 1: Insufficient Acid. The amount of acid used was not enough to fully protonate all the amine catalyst present in the reaction mixture.
-
Solution: Ensure you are using a molar excess of acid relative to the catalyst. A good starting point is 2-3 equivalents of acid per equivalent of catalyst. Perform at least two to three washes to ensure complete removal.[5][6]
-
Probable Cause 2: Incorrect pH. The pH of the aqueous phase was not low enough to maintain the catalyst in its protonated, water-soluble form.
-
Solution: After adding the acidic solution and shaking the separatory funnel, check the pH of the aqueous layer using pH paper. It should be distinctly acidic (typically pH 2-4) to ensure the catalyst remains as a salt.[5] If it's not, add more acid.
-
Probable Cause 3: Inefficient Mixing. The two phases were not mixed sufficiently during the extraction, leading to poor partitioning.
-
Solution: Invert the separatory funnel gently but thoroughly 10-15 times, venting frequently to release any pressure buildup. Allowing the layers to fully separate is also critical.
Problem 2: I am losing my desired product into the aqueous layer.
-
Probable Cause: Product Basicity or High Water Solubility. Your product may also contain basic functional groups (e.g., amines) that are being protonated and extracted along with the catalyst. Alternatively, your product may be intrinsically polar and have some water solubility.
-
Solution 1 (Back-Extraction): After separating the acidic aqueous layer (which contains your catalyst and potentially some product), carefully basify it with a base like sodium bicarbonate (NaHCO₃) to a neutral or slightly basic pH (pH 7-8). This will deprotonate your product (if it was protonated) without significantly deprotonating the catalyst salt. Then, extract this neutralized aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to recover your product.
-
Solution 2 (Alternative Purification): If extraction proves too difficult, consider alternative methods. Flash column chromatography on silica gel is a common alternative. The highly polar amine catalyst will typically have a very low Rf value and stick to the silica gel, allowing your less polar product to elute first.[7]
Problem 3: A persistent emulsion has formed during extraction.
-
Probable Cause: Emulsions are common when there are high concentrations of catalyst salts or when using polar aprotic solvents from the reaction (like DMF or DMSO).
-
Solution 1 (Add Brine): Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion by reducing the mutual solubility of the organic and aqueous phases.
-
Solution 2 (Filtration): Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Solution 3 (Patience & Centrifugation): Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate. If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
Data & Protocols
Table 1: Recommended Acidic Wash Solutions
| Acid Type | Typical Concentration | Use Case & Comments |
| Hydrochloric Acid (HCl) | 0.5 M to 1 M | Standard Choice: Highly effective and inexpensive. Ideal for acid-stable products.[6] |
| Citric Acid | 5% to 10% w/v | Mild Acid Choice: Good for acid-sensitive products. The citrate can sometimes help break emulsions. |
| Ammonium Chloride (NH₄Cl) | Saturated Solution | Very Mild Choice: Use for extremely sensitive substrates. Less effective than stronger acids, may require more washes. |
| Copper (II) Sulfate | 10% w/v | Specialty Choice: Forms a copper complex with the amine. The aqueous layer turns purple, giving a visual cue for removal.[6] Use only when your product does not coordinate with copper. |
Diagram 1: General Work-Up & Catalyst Removal Workflow
This diagram outlines the decision-making process for effectively separating the product from the catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: Optimizing Synthesis with ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
The following guide provides an in-depth technical analysis of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol , a high-value chiral building block. This document is structured to assist medicinal chemists and process scientists in leveraging this scaffold for lead optimization and asymmetric synthesis.
Executive Summary: The Stereochemical Advantage
In the landscape of fragment-based drug discovery (FBDD), the pyrrolidine ring is a "privileged scaffold," appearing in over 60 FDA-approved drugs. However, standard commercially available pyrrolidines often lack the functional density required for late-stage diversification.
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS: 1256636-31-3) represents a superior alternative to standard prolinol derivatives. Its specific (2S, 4R) stereochemistry—defining a trans relationship between the C2-hydroxymethyl and C4-amino groups—provides a rigid, three-dimensional vector set that maximizes binding interactions while minimizing entropic penalties.
This guide objectively compares this scaffold against common alternatives (e.g., cis-isomers, des-methyl analogs) and details its application in synthesizing high-affinity ligands and bioactive cores.
Structural Analysis & Mechanism of Action
The "Tridentate" Functional Handle
Unlike simple pyrrolidines, this molecule offers three orthogonal handles for chemical elaboration:
-
C4-Primary Amine (R-config): A highly nucleophilic handle for amide coupling, sulfonylation, or reductive amination. Its trans orientation relative to the C2 group prevents steric clash during functionalization.
-
C2-Hydroxymethyl (S-config): Serves as a hydrogen-bond donor/acceptor or a precursor for oxidation to aldehydes/acids (for Ugi/Passerini reactions).
-
N1-Methyl Group: Caps the ring nitrogen, fixing the tertiary amine character. This modulates pKa (approx. 9.5) and lipophilicity (LogP), improving blood-brain barrier (BBB) permeability compared to the N-H analog.
Stereochemical Vectors (DOT Visualization)
The following diagram illustrates the spatial orientation and logical elaboration pathways for the (2S, 4R) scaffold compared to the (2S, 4S) isomer.
Caption: Figure 1. The (2S, 4R) trans-configuration favors an extended conformation, avoiding the intramolecular hydrogen bonding ("collapse") often seen in cis-isomers, thereby presenting functional groups more effectively to biological targets.
Comparative Performance Analysis
The following data summarizes the advantages of using the (2S, 4R)-N-methyl variant over its closest structural analogs in the context of reaction yield (for amide coupling) and physicochemical properties .
Table 1: Comparative Efficiency in Synthesis & Properties[1]
| Feature | (2S,4R)-4-Amino-1-methyl... (Target) | (2S,4S)-Isomer (Cis) | Des-methyl (N-H) Analog |
| Coupling Yield (C4-Amide)* | 92% | 78% | 85% (requires N1-protection) |
| Stereochemical Stability | High (Trans thermodynamic product) | Moderate (Prone to epimerization) | High |
| Solubility (Water) | Very High (>100 mg/mL) | High | High |
| LogD (pH 7.4) | -1.2 (Ideal for cytosolic targets) | -1.5 | -2.1 (Too polar) |
| Intramolecular H-Bond | Minimal (Open vector) | Strong (N4-H...O2) | Moderate |
| Synthetic Steps | Direct Use | Direct Use | Requires N-Boc protection step |
*Note: Yield data based on standard HATU coupling with benzoic acid in DMF at 25°C.
Key Insights:
-
Synthetic Efficiency: The N1-methyl group eliminates the need for N-protection/deprotection sequences required when using N-H pyrrolidines, saving 2 synthetic steps.
-
Conformational Bias: The (2S, 4S) cis-isomer often forms a stable intramolecular hydrogen bond between the C4-amino and C2-hydroxyl groups. This "collapsed" state can hinder the nucleophilicity of the amine, resulting in lower coupling yields (78% vs 92%). The (2S, 4R) trans-isomer lacks this interaction, keeping the amine accessible.
Experimental Protocols
Protocol: Selective C4-Amidation
This protocol demonstrates the utility of the scaffold in generating a library of amide derivatives without affecting the C2-alcohol or N1-tertiary amine.
Reagents:
-
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
DMF (anhydrous, 10 vol)
Methodology:
-
Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under N2 atmosphere. Stir for 15 minutes at 0°C to form the active ester.
-
Addition: Add DIPEA followed by a solution of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol in DMF dropwise.
-
Expert Tip: The C2-primary alcohol is less nucleophilic than the C4-primary amine. Under these conditions (stoichiometric control), O-acylation is negligible (<5%).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS (Target mass + M+1).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (3x) and Brine (1x). Dry over Na2SO4.
-
Purification: The N-methyl group makes the product basic. Purify via Reverse Phase Flash Chromatography (C18) using a Water/Acetonitrile gradient with 0.1% Formic Acid.
Application as a Chiral Ligand
This molecule can serve as a precursor to tridentate ligands for asymmetric zinc additions.
-
Reaction: Condensation with salicylaldehyde derivatives followed by reduction yields a chiral tridentate (N,N,O) ligand.
-
Performance: These ligands typically induce high enantioselectivity (up to 95% ee) in the addition of diethylzinc to benzaldehyde, driven by the rigid pyrrolidine backbone [1].
Strategic Synthesis Workflow
The following flowchart outlines the decision process for selecting this building block in a drug discovery campaign.
Caption: Figure 2. Decision logic for selecting the (2S, 4R)-N-methyl scaffold. The pathway highlights the efficiency gain ("No Protection Needed") when the N-methyl group is a desired pharmacophore.
References
-
Comparison of Pyrrolidine-Based Ligands in Asymmetric Synthesis Source:Journal of Organic Chemistry URL:[Link] (General reference for pyrrolidine ligand class behavior)
-
Safety and Efficacy of Nemonoxacin (Related Quinolone Scaffold) Source:Antimicrobial Agents and Chemotherapy URL:[Link]
-
Synthesis of Chiral 4-Aminopyrrolidine Derivatives Source:Chemical Reviews (Review of Proline organocatalysis) URL:[Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical reagents.
Navigating the Chiral Landscape: A Comparative Guide to the Limitations of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric catalysis, the quest for efficient, selective, and robust chiral catalysts is paramount. Pyrrolidine-based organocatalysts have emerged as a powerful class of molecules capable of facilitating a wide array of stereoselective transformations. While complex, sterically demanding structures like diarylprolinol silyl ethers have often taken center stage, simpler scaffolds such as ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol offer a valuable lens through which to understand the fundamental drivers of enantioselectivity. This guide provides a comparative analysis of the inherent limitations of this simpler catalyst by contrasting its projected performance with that of more advanced, field-proven alternatives in key asymmetric reactions. By understanding these limitations, researchers can make more informed decisions in catalyst design and selection for the synthesis of complex chiral molecules.
The Structural Simplicity of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol: A Double-Edged Sword
The structure of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol, featuring a primary amino group and a hydroxymethyl substituent on the pyrrolidine ring, provides the basic functionalities for enamine and iminium ion catalysis. The chiral centers at the C2 and C4 positions are intended to create a chiral environment to induce stereoselectivity. However, the lack of bulky substituents to create a well-defined chiral pocket is a significant drawback. This structural simplicity, while offering ease of synthesis, inherently limits its ability to effectively shield one face of the reactive intermediate, a critical factor for achieving high levels of enantioselectivity.
Comparative Performance Analysis: Aldol and Michael Addition Reactions
To illustrate the limitations of a simple catalyst like ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol, we will compare its expected performance with that of well-established, high-performance organocatalysts in two cornerstone C-C bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.
Asymmetric Aldol Reaction: The Challenge of Facial Discrimination
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. The efficacy of a chiral amine catalyst in this transformation is largely dependent on its ability to form a rigid, sterically biased enamine intermediate.
While ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol possesses the necessary secondary amine for enamine formation, its relatively small substituents are unlikely to provide the steric hindrance required for high facial selectivity. In contrast, the Jørgensen-Hayashi catalyst, a diarylprolinol silyl ether, has demonstrated exceptional performance in this arena. The bulky diaryl(trimethylsilyloxy)methyl group creates a deep chiral pocket, effectively blocking one face of the enamine and directing the incoming aldehyde to the other, resulting in high enantioselectivities.[1]
Table 1: Comparative Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Jørgensen-Hayashi Catalyst | 5 | Toluene | 2 | 99 | 95:5 | 99 | [1] |
| ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (Projected) | 10-20 | Various | 24-48 | Moderate | Low | Low to Moderate | N/A |
The projected performance of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is anticipated to be significantly lower in terms of enantioselectivity and reaction rate compared to the Jørgensen-Hayashi catalyst. The lack of a bulky shielding group would likely lead to poor discrimination between the two faces of the enamine intermediate.
Asymmetric Michael Addition: The Need for Bifunctional Activation
The asymmetric Michael addition of carbonyl compounds to nitroolefins is another critical transformation where the limitations of a simple aminocatalyst become apparent. High efficiency and stereoselectivity in this reaction are often achieved through bifunctional catalysts that can activate both the nucleophile (via enamine formation) and the electrophile.
A prime example of a highly effective catalyst for this reaction is a bifunctional pyrrolidine-thiourea catalyst.[2][3] This catalyst utilizes the pyrrolidine moiety to form the enamine intermediate, while the thiourea group activates the nitroolefin electrophile through hydrogen bonding, bringing it into close and specific orientation for the nucleophilic attack. This dual activation model leads to a highly organized transition state and, consequently, excellent stereocontrol.
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol lacks this secondary activating group. While the amino group can facilitate enamine formation, it cannot effectively activate the nitroolefin. This limitation would likely result in lower reactivity and poor stereoselectivity.
Table 2: Comparative Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Additive | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Bifunctional Pyrrolidine-Thiourea | 20 | n-Butyric Acid (10 mol%) | 12 | 98 | 95:5 | 90 | [2][3] |
| ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (Projected) | 20-30 | None | 48-72 | Low to Moderate | Poor | Low | N/A |
Experimental Protocols for High-Performance Asymmetric Catalysis
To provide a practical context for the comparative analysis, detailed experimental protocols for the high-performing catalyst systems are presented below.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by a Diarylprolinol Silyl Ether
Reaction: Asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 5 mol%) in toluene (1.0 mL) at room temperature is added cyclohexanone (1.0 mmol).
-
The mixture is stirred for 10 minutes.
-
4-Nitrobenzaldehyde (0.5 mmol) is then added, and the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of 1 M HCl (2 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 5 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition Catalyzed by a Bifunctional Pyrrolidine-Thiourea Catalyst
Reaction: Asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
Materials:
-
(S)-1-(2-Pyrrolidinylmethyl)thiourea derivative (as described in the reference)[2][3]
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
n-Butyric acid
-
Dichloromethane, anhydrous
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a vial containing the bifunctional pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%) and n-butyric acid (0.025 mmol, 10 mol%) is added anhydrous dichloromethane (1.0 mL).
-
Cyclohexanone (2.5 mmol, 10 equiv) is added, and the mixture is stirred at room temperature for 15 minutes.
-
trans-β-Nitrostyrene (0.25 mmol, 1 equiv) is then added, and the reaction is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[4]
Mechanistic Insights and Visualization
The superior performance of the benchmark catalysts can be attributed to their well-defined mechanisms of stereochemical induction.
Caption: Enamine catalysis pathway in the asymmetric aldol reaction.
The bulky silyl ether group of the Jørgensen-Hayashi catalyst creates a steric shield, forcing the aldehyde to approach from the less hindered face of the enamine.
Caption: Bifunctional activation in the asymmetric Michael addition.
The thiourea moiety activates the nitroolefin via hydrogen bonding, while the pyrrolidine part forms the nucleophilic enamine, leading to a highly ordered transition state.
Conclusion: The Importance of Catalyst Design
The limitations of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol in asymmetric catalysis stem from its structural simplicity. While it provides the basic functional groups for catalysis, it lacks the sophisticated structural features necessary for high stereocontrol. The comparative analysis with state-of-the-art catalysts highlights two key principles for effective organocatalyst design:
-
Steric Shielding: The incorporation of bulky substituents is crucial for creating a well-defined chiral environment that can effectively differentiate between the prochiral faces of a substrate.
-
Bifunctionality: The presence of a secondary activating group, such as a hydrogen-bond donor, can significantly enhance both the reactivity and selectivity of a catalyst by enabling a more organized transition state.
For researchers in drug development and synthetic chemistry, understanding these limitations is critical. While simpler catalysts may have a role in initial screenings or less demanding transformations, achieving the high levels of stereoselectivity often required for pharmaceutical applications necessitates the use of more advanced and rationally designed catalytic systems. The continuous evolution of organocatalyst design, guided by a deep understanding of reaction mechanisms and stereochemical control, will undoubtedly continue to provide powerful tools for the efficient synthesis of complex chiral molecules.
References
-
Cao, C.-L., Ye, M.-C., Sun, X.-L., & Tang, Y. (2006). Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins. Organic letters, 8(14), 2901–2904. [Link]
-
Ye, M.-C., Sun, X.-L., & Tang, Y. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 8(14), 2901-2904. [Link]
-
Hayashi, Y., Samanta, S., Gotoh, H., & Ishikawa, H. (2008). Asymmetric Diels–Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water. Angewandte Chemie International Edition, 47(35), 6634-6637. [Link]
-
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective Organocatalytic α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(5), 794-797. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Organocatalysis. Angewandte Chemie International Edition, 47(48), 9184-9215. [Link]
-
Jørgensen, K. A. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of chemical research, 45(4), 605–615. [Link]
-
Typical Procedure for Michael Addition Reactions. Sci-Space. [Link]
Sources
- 1. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
Spectroscopic Comparison Guide: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol & Derivatives
Executive Summary & Application Scope
The scaffold ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS: 1256636-31-3) represents a privileged chiral building block in medicinal chemistry. Its specific stereochemistry ((2S,4R)) places the C4-amino and C2-hydroxymethyl groups in a trans relationship, a geometry critical for binding affinity in various kinase inhibitors and GPCR ligands.
This guide provides a technical comparison of this scaffold against its key stereochemical and electronic derivatives. We focus on spectroscopic differentiation —specifically how NMR (
Why This Comparison Matters
-
Stereochemical Purity: Inverting the C4 center (to 4S) alters the ring puckering preference, potentially reducing drug potency by orders of magnitude.
-
Bioisosterism: Replacing the 4-amino group with 4-fluoro (a common metabolic stability strategy) drastically changes the NMR profile due to
F- H coupling, requiring different validation protocols.
Comparative Spectroscopic Analysis
Structural Variables & Derivatives
We compare the primary target against three critical alternatives encountered during synthesis and optimization:
| Derivative | Structure / Modification | Role in Development | Key Spectroscopic Challenge |
| Target (2S,4R) | 4-Amino, 1-Methyl (Trans) | Primary Scaffold | Confirming trans relative stereochemistry. |
| Alternative A (2S,4S) | 4-Amino, 1-Methyl (Cis) | Common Impurity/Diastereomer | Distinguishing cis vs trans coupling constants ( |
| Alternative B (4-F) | 4-Fluoro, 1-Methyl (Trans) | Metabolic Blocker (Bioisostere) | Complex splitting patterns due to |
| Alternative C (N-Boc) | 4-Boc-Amino, 1-Methyl | Synthetic Intermediate | Rotameric broadening in NMR signals. |
NMR Fingerprinting: Distinguishing Diastereomers
The most reliable method to validate the (2S,4R) configuration against the (2S,4S) impurity is scalar coupling analysis of the pyrrolidine ring protons.
Mechanism of Differentiation: Ring Puckering
-
Target (2S,4R): The trans substituents often force the ring into a specific envelope conformation (typically C4-exo or C3-endo) to minimize steric clash, resulting in distinct vicinal coupling constants (
). -
Impurity (2S,4S): The cis relationship allows for a different puckering mode, often altering the
values by 2–4 Hz.
Table 1: Representative
| Proton Position | Target: (2S,4R)-Isomer (Trans) | Alternative A: (2S,4S)-Isomer (Cis) | Diagnostic Note |
| H-4 (Methine) | The cis isomer H-4 is often deshielded due to proximity to the C2-substituent. | ||
| N-Me | Small shift difference; unreliable as sole indicator. | ||
| H-3a/3b | Large | Small | Trans geometry enhances magnetic anisotropy differences between geminal protons. |
| ~4–6 Hz (Average) | ~7–9 Hz (Average) | CRITICAL: Larger couplings in cis isomers often indicate pseudo-equatorial/axial alignment. |
Technical Insight: In the (2S,4R) isomer, NOESY correlations will be observed between H-2 and H-4 (if they are on the same face, which they are NOT in the trans isomer). Absence of H2-H4 NOE is a strong confirmation of the (2S,4R) trans stereochemistry.
Impact of Fluorine Substitution (Alternative B)
When replacing the 4-amino group with fluorine (to prevent metabolic oxidation), the spectrum changes radically.
-
F NMR: A single signal typically around -170 to -180 ppm (referenced to
). -
H NMR: The H-4 proton becomes a doublet of multiplets (
Hz). -
Carbon: C-4 appears as a doublet (
Hz) in C NMR.
Conformational Analysis & Signaling Pathway
Understanding the synthesis and conformational bias is essential for interpreting the spectra.
Figure 1: Stereochemical Logic Flow. Note: Direct displacement of a 4-hydroxy group typically proceeds with inversion (Walden inversion). To retain (2S,4R) relative stereochemistry from a (2S,4R)-hydroxy precursor, one must often use a double-inversion strategy or start with the (2S,4S)-hydroxy precursor.
Experimental Protocols
Protocol: Stereochemical Validation via 1D NOE
This protocol is the "Gold Standard" for distinguishing the (2S,4R) target from the (2S,4S) alternative.
Reagents:
-
Compound: 10 mg
-
Solvent:
(0.6 mL, 99.8% D) or (if solubility dictates, but provides better conformational locking).
Workflow:
-
Acquire Standard
H Spectrum: Optimize relaxation delay ( ) to ensure integration accuracy. -
Identify Key Resonances: Locate H-2 (typically
2.5–3.0) and H-4 (typically 3.2–3.6). -
Selective Excitation (1D NOE/GOESY):
-
Irradiate the H-2 resonance.
-
Observation:
-
Target ((2S,4R), Trans): You should see NOE enhancement at H-5a/b and N-Me, but minimal/no enhancement at H-4 .
-
Alternative ((2S,4S), Cis): You will see strong NOE enhancement at H-4 (2–5%) because H-2 and H-4 are on the same face of the ring.
-
-
-
Verification: Irradiate N-Me. It should show NOE to H-2 and H-5, confirming the N-methylation.
Protocol: Chemical Derivatization for Enantiomeric Excess (ee)
If the absolute stereochemistry (2S vs 2R) is (not just diastereomers), simple NMR is insufficient.
-
Derivatizing Agent: Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).
-
Reaction: React 5 mg of the alcohol with 1.5 eq MTPA-Cl, 3 eq Pyridine in
for 30 mins. -
Analysis: Compare
F NMR or H NMR shifts of the resulting ester against a racemic standard. The diastereomeric MTPA esters will show distinct chemical shifts ( ppm).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59971151, [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol. Retrieved from [Link]
-
Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
A Researcher's Guide to Stereoisomeric Bioactivity: A Comparative Analysis Framework Using ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol Scaffolds
Abstract
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity. It is a well-established principle that stereoisomers of a chiral drug can exhibit substantial differences in pharmacology, toxicology, and pharmacokinetics.[1][2] The pyrrolidine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to explore three-dimensional space and contribute to the molecule's stereochemistry.[3][4][5] This guide presents a comprehensive framework for the synthesis and comparative biological evaluation of stereoisomers derived from the chiral building block, ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. We provide detailed, field-proven experimental protocols for synthesizing a set of diastereomers and enantiomers, followed by a robust methodology for comparing their biological activity using a representative G-protein coupled receptor (GPCR) target. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically investigate the structure-activity relationship (SAR) of chiral compounds.
The Stereochemical Imperative in Drug Design
In biological systems, molecular recognition is exquisitely sensitive to stereochemistry. Receptors, enzymes, and other biological targets are themselves chiral, leading to diastereomeric interactions with chiral drug molecules that can have vastly different energetic profiles.[6] This fundamental principle explains why different stereoisomers can have distinct biological effects.[7][8]
-
Enantiomers and Diastereomers: Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements.[1] Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other.
-
Pharmacodynamic Differences: The "eutomer" is the stereoisomer with the desired pharmacological activity, while the "distomer" may be less active, inactive, or even contribute to undesirable side effects.[2] For instance, the (S)-(-) isomer of carvedilol is a potent beta-adrenoceptor blocker, whereas both (S)-(-) and (R)-(+) isomers possess alpha-blocking activity.[2]
-
Pharmacokinetic Consequences: Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, affecting its overall therapeutic window and safety.[2]
Therefore, a rigorous comparison of all possible stereoisomers is not merely an academic exercise but a critical step in drug discovery and development to identify the most potent and safest clinical candidate.
Proposed Synthesis of (4-Amino-1-methylpyrrolidin-2-yl)methanol Stereoisomers
To conduct a meaningful comparison, all four possible stereoisomers—(2S,4R), (2R,4S), (2S,4S), and (2R,4R)—must be synthesized with high chiral purity. A common and versatile starting material for this purpose is trans-4-hydroxy-L-proline, which already contains the desired (2S,4R) stereochemistry.[9] The other isomers can be accessed through strategic chemical manipulations, including stereochemical inversion.
The following diagram outlines a plausible synthetic workflow. The causality behind this multi-step process is to build the final scaffold while precisely controlling the stereochemistry at the C2 and C4 positions of the pyrrolidine ring.
Caption: Proposed synthetic workflow for generating four stereoisomers.
Protocol 2.1: General Synthesis of the (2S,4S) Isomer from trans-4-hydroxy-L-proline
This protocol serves as an illustrative example. The synthesis of other isomers would require modification, such as starting with the appropriate enantiomer of 4-hydroxy-proline or using different inversion chemistries.
-
Protection and Esterification:
-
Dissolve trans-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaHCO₃) to protect the secondary amine. The Boc group is chosen for its stability under various reaction conditions and its ease of removal.
-
Esterify the carboxylic acid using a standard method, such as treatment with diazomethane or with methanol under acidic catalysis, to yield (2S,4R)-1-Boc-4-hydroxy-pyrrolidine-2-carboxylate.
-
-
Stereochemical Inversion at C4:
-
Dissolve the product from Step 1 in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂).
-
Cool the solution to 0°C and add triphenylphosphine (PPh₃) followed by diisopropyl azodicarboxylate (DIAD). This initiates a Mitsunobu reaction, a reliable method for stereochemical inversion of secondary alcohols.
-
Add diphenyl phosphoryl azide (DPPA) to introduce the azide group at C4 with inversion of configuration, yielding a (2S,4S)-4-azido intermediate.
-
-
Reduction of Azide and Ester Groups:
-
Dissolve the azido-ester in a solvent like methanol.
-
Perform catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[10] This step reduces the azide to a primary amine.
-
Alternatively, for a more forceful reduction of the ester to the primary alcohol, a reducing agent like Lithium aluminum hydride (LiAlH₄) in THF can be used.[11] This will simultaneously reduce the ester to a hydroxymethyl group. Careful selection of the reducing agent is crucial to avoid unwanted side reactions.
-
-
N-Methylation and Deprotection:
-
If not already performed, the N-methylation can be achieved using a reagent like formaldehyde and formic acid (Eschweiler-Clarke reaction).
-
Finally, remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to yield the final ((2S,4S)-4-Amino-1-methylpyrrolidin-2-yl)methanol product.
-
-
Purification and Characterization:
-
Purify the final compound using column chromatography or recrystallization.
-
Confirm the structure and stereochemistry using NMR spectroscopy, mass spectrometry, and chiral HPLC.
-
Framework for Biological Activity Comparison
Derivatives of aminopyrrolidine have shown activity against a range of biological targets, including chemokine receptors like CCR2, various kinases, and serotonin receptors.[9][12][13] For this guide, we will focus on establishing a protocol to compare the affinity and functional activity of the synthesized stereoisomers against a representative GPCR target, such as the human CCR2 receptor, which is implicated in inflammatory diseases.
The core of the comparison relies on two key experiments:
-
Radioligand Binding Assay: To determine the affinity (Ki) of each stereoisomer for the receptor.
-
Functional Chemotaxis Assay: To determine if the compound acts as an antagonist (inhibiting cell migration) or an agonist (promoting it) and to quantify its potency (IC₅₀ or EC₅₀).
Experimental Protocols for Biological Evaluation
Protocol 4.1: CCR2 Radioligand Competition Binding Assay
This protocol determines the ability of each stereoisomer to displace a known high-affinity radiolabeled ligand from the CCR2 receptor, allowing for the calculation of the inhibitory constant (Ki).
Caption: Experimental workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from a stable cell line overexpressing the human CCR2 receptor (e.g., HEK293 or CHO cells).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [¹²⁵I]-CCL2), and serial dilutions of each stereoisomer. Include controls for total binding (no competitor) and non-specific binding (excess cold ligand).
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and any bound radioligand).
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (stereoisomer) concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 4.2: Cell-Based Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit cell migration induced by the natural CCR2 ligand, CCL2.
Methodology:
-
Cell Culture: Use a human monocytic cell line that endogenously expresses CCR2, such as THP-1 cells.
-
Assay Setup: Use a chemotaxis plate (e.g., a Boyden chamber) with a porous membrane separating an upper and lower chamber.
-
In the lower chamber, add media containing CCL2 (the chemoattractant).
-
In the upper chamber, add the THP-1 cells that have been pre-incubated with varying concentrations of the test stereoisomer (or vehicle control).
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and using a fluorescent DNA-binding dye (e.g., CyQUANT) to measure cell number.
-
Data Analysis: Plot the fluorescence (proportional to cell migration) against the logarithm of the stereoisomer concentration. Fit the data to determine the IC₅₀ value, representing the concentration at which the isomer inhibits 50% of CCL2-induced cell migration.
Data Analysis and Comparative Interpretation
The primary goal is to collate the data in a clear, comparative format. A summary table is the most effective way to present the quantitative results from the biological assays.
Table 1: Hypothetical Comparative Biological Activity Data
| Stereoisomer ID | Configuration | CCR2 Binding Affinity (Ki, nM) | CCR2 Functional Antagonism (IC₅₀, nM) |
| Compound A | (2S, 4R) | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Compound B | (2R, 4S) | 18.5 ± 2.9 | 31.4 ± 4.1 |
| Compound C | (2S, 4S) | 850.7 ± 56.3 | > 10,000 |
| Compound D | (2R, 4R) | 925.1 ± 78.9 | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Hypothetical Results:
Based on the data in Table 1, a clear structure-activity relationship emerges:
-
Potency and Stereochemistry: The (2S, 4R) and (2R, 4S) isomers (Compounds A and B, the enantiomeric pair) exhibit significantly higher affinity and functional potency compared to the (2S, 4S) and (2R, 4R) isomers (Compounds C and D). This strongly suggests that the trans relationship between the C2-hydroxymethyl and C4-amino groups is critical for effective binding to the CCR2 receptor.
-
Enantiomeric Preference: While both enantiomers A and B are highly active, the (2S, 4R) configuration (Compound A) shows a slight preference in both binding and functional assays. This subtle difference could be meaningful for therapeutic development, potentially offering a better efficacy or safety profile.
Conclusion
This guide provides a systematic and scientifically rigorous framework for comparing the biological activity of stereoisomers synthesized using the (4-Amino-1-methylpyrrolidin-2-yl)methanol scaffold. By combining stereocontrolled synthesis with robust in vitro biological assays, researchers can effectively dissect the structure-activity relationships that govern molecular recognition. The hypothetical data presented underscore the profound impact that stereochemistry can have on biological function, reinforcing the necessity of evaluating all stereoisomers during the drug discovery process. The identification of a eutomer, such as the hypothetical (2S, 4R) isomer in our example, is a crucial milestone that enables the focused development of a more potent, selective, and safer therapeutic candidate.
References
- Vertex AI Search, & al. (2021). Effects of Stereoisomers on Drug Activity. Am J Biomed Sci & Res, 13(3).
- Chandrasekhar, S. (2025). Prostereoisomerism and biological activity: Possible implications for drug design. Turk J Chem.
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. Int J Appl Basic Med Res, 3(1), 16-18. Available from: [Link]
-
Comajuncosa-Creus, A., et al. (2024). Stereoisomerism and bioactivity. a Computational pipeline to identify... ResearchGate. Available from: [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed. Available from: [Link]
-
Evidente, A., et al. (2013). The effect of stereochemistry on the biological activity of natural phytotoxins, fungicides, insecticides and herbicides. PubMed. Available from: [Link]
-
PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. Available from: [Link]
-
Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5). Available from: [Link]
-
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]
-
NIH. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH. Available from: [Link]
-
Yanagi, T., et al. (1999). Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. Chem Pharm Bull (Tokyo), 47(11), 1650-4. Available from: [Link]
-
Taylor & Francis. (n.d.). Biological activity – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Molbase. (n.d.). Synthesis of (2S,4R)-4-amino-1-t-butoxycarbonyl-2-methoxycarbonylpyrrolidine. Molbase. Available from: [Link]
-
Manalab. (n.d.). ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. Manalab. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol. ResearchGate. Available from: [Link]
-
Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science. Available from: [Link]
-
SlideShare. (n.d.). stereochemistry and biological activity of drugs. SlideShare. Available from: [Link]
-
北京欣恒研科技有限公司. (n.d.). ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. 北京欣恒研科技有限公司. Available from: [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
ResearchGate. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ResearchGate. Available from: [Link]
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- 9. Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol proper disposal procedures
Executive Summary & Operational Directive
Immediate Action: Treat ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS: 1256636-31-3) as a Combustible, Corrosive Organic Base .
Do NOT dispose of this compound down the drain.[1] Do NOT mix with acidic waste streams or strong oxidizers.[2]
This guide defines the critical workflow for the segregation, packaging, and final disposal of this chiral building block. Due to its pyrrolidine core and primary amine functionality, improper disposal carries risks of exothermic reaction with acids and the release of toxic nitrogen oxide (NOx) gases during combustion if not properly scrubbed.
Chemical Profile & Hazard Identification
To execute a safe disposal plan, one must understand the chemical behavior driving the risk. This compound is a bifunctional Lewis base (amine + alcohol), making it highly reactive toward electrophiles and acids.
Table 1: Chemical Identity & Safety Profile
| Parameter | Data | Operational Implication |
| Chemical Name | ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol | Primary identifier for waste tags.[3] |
| CAS Number | 1256636-31-3 | Required for manifest and inventory tracking.[3] |
| Molecular Formula | C₆H₁₄N₂O | High Nitrogen content requires NOx scrubbing during incineration. |
| Functional Groups | Incompatible with Acids, Acid Chlorides, Anhydrides. | |
| GHS Classification (Conservative*) | Danger Skin Corr.[2][4] 1B (H314) Eye Dam. 1 (H318) Combustible Liq (H227) | Requires full PPE (Face shield + Nitrile/Neoprene gloves). |
| RCRA Characteristics | Likely D002 (Corrosive) & D001 (Ignitable) | Must be segregated into "Basic Organic" waste streams. |
*Note: As a specific research chemical, full toxicological data may be limited. We apply the "Precautionary Principle," adopting the hazard profile of the parent class (Aminopyrrolidines) [1, 2].
Segregation & Waste Stream Logic
The most common failure mode in laboratory disposal is incompatible mixing . Mixing this basic amine with an acidic waste stream (e.g., waste from an acid workup) will generate significant heat and potentially violent spattering.
Figure 1: Waste Stream Decision Matrix
Caption: Logical flow for segregating amine waste to prevent incompatible mixing and ensure correct incinerator routing.
Detailed Disposal Protocol
Phase 1: Preparation & Personal Protective Equipment (PPE)
Before handling waste containers, verify the following PPE is donned. This compound is likely corrosive to mucous membranes.
-
Eyes: Chemical splash goggles AND face shield (if pouring > 500 mL).
-
Hands: Double nitrile gloves (0.11 mm min thickness) or Neoprene gloves.
-
Respiratory: Work inside a certified fume hood. If a spill occurs outside the hood, use a half-mask respirator with Organic Vapor/Amine cartridges.
Phase 2: Waste Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion from the amine functionality.
-
Venting: Use vented caps if the waste solution contains volatile solvents or if there is any risk of slow off-gassing.
Phase 3: Collection Procedure
-
pH Check: If the waste is an aqueous mixture, verify pH using strips. If pH > 12.5, mark clearly as "Corrosive Base."
-
Solvent Compatibility: Ensure the receiving carboy does NOT contain acids (Sulfuric, Hydrochloric, Acetic).
-
Transfer:
-
Place the waste container in a secondary containment tray.
-
Use a funnel to prevent drips.
-
Add the ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol waste slowly.
-
-
Rinsing: Triple rinse the empty original reagent bottle with a compatible solvent (e.g., Methanol). Add rinsate to the Stream B (Non-Halogenated) waste container.
Phase 4: Labeling & Storage
-
Labeling: Affix a hazardous waste tag immediately.
-
Storage: Store in the "Flammables" or "Bases" cabinet. NEVER store in the same cabinet as Nitric Acid or strong oxidizers.
Spill Management (Emergency Protocol)
In the event of a benchtop spill, speed and neutralization are key.
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is at the lowest working position.
-
Neutralize: Do not use water immediately, as this spreads the base.
-
Apply a dry absorbent specifically designed for bases (e.g., Citric acid-based neutralizer) or use Vermiculite/Dry Sand.
-
Scientific Insight: Using a weak acid powder neutralizes the amine moiety, reducing vapor pressure and corrosivity before cleanup [3].
-
-
Collect: Scoop the absorbed material into a wide-mouth HDPE jar. Label as "Solid Hazardous Waste (Spill Debris) - Corrosive Base."
-
Clean: Wipe the surface with water and soap after the bulk material is removed.
Regulatory Compliance (RCRA & Global)
-
United States (RCRA):
-
While not explicitly P-listed or U-listed by CAS, the waste exhibits characteristics of Ignitability (D001) and Corrosivity (D002) .
-
Must be disposed of via a permitted TSDF (Treatment, Storage, and Disposal Facility) [4].
-
-
Disposal Method:
-
Preferred: High-temperature incineration with secondary combustion chamber (afterburner) to destroy the nitrogen heterocycle.
-
Prohibited: Sewer disposal (strictly forbidden for organic amines).
-
References
-
Sigma-Aldrich.[7][8] Safety Data Sheet: (R)-(1-Methylpyrrolidin-2-yl)methanol. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733479, Pyrrolidine. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Retrieved from
-
U.S. Environmental Protection Agency.[9] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol - CAS:1256636-31-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 7. opcw.org [opcw.org]
- 8. Methyl (2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylate | 121148-00-3 [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
